GX-201
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-[[1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxy]-5-cyclopropyl-2-fluoro-N-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClF4N2O4S/c1-37(34,35)31-24(33)20-11-19(16-2-3-16)23(12-22(20)27)36-14-15-6-8-32(9-7-15)13-17-10-18(25(28,29)30)4-5-21(17)26/h4-5,10-12,15-16H,2-3,6-9,13-14H2,1H3,(H,31,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBPOTYVFWNSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)C2CC2)OCC3CCN(CC3)CC4=C(C=CC(=C4)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClF4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of GX-201 in Neuropathic Pain: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with a range of dose-limiting side effects. The voltage-gated sodium channel Nav1.7 has emerged as a key therapeutic target for neuropathic pain due to its critical role in the generation and propagation of pain signals in peripheral nociceptive neurons. Genetic studies in humans have provided compelling validation for this target; loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, result in a congenital inability to perceive pain, while gain-of-function mutations lead to debilitating inherited pain syndromes.
GX-201 is a novel, potent, and highly selective small-molecule inhibitor of the Nav1.7 sodium channel. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, its effects on neuronal excitability, and its efficacy in preclinical models of neuropathic pain. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the scientific basis for the development of this compound as a potential non-opioid analgesic for the treatment of neuropathic pain.
Core Mechanism of Action: Selective Inhibition of Nav1.7
The primary mechanism of action of this compound is the selective inhibition of the voltage-gated sodium channel Nav1.7. This compound is an acylsulfonamide that targets a binding site on the surface of the voltage sensor domain 4 (VSD4) of the Nav1.7 channel. This interaction leads to a state-dependent block of the channel, with a higher affinity for the inactivated state.[1] A key characteristic of this compound is its exceptionally slow dissociation from the Nav1.7 channel, resulting in a prolonged residence time.[1] This extended target engagement is hypothesized to contribute to its enhanced and sustained efficacy in vivo.
Quantitative Data: Potency and Selectivity
This compound demonstrates high potency for human Nav1.7 with an IC50 value of less than 3.2 nM.[1] Crucially, it exhibits significant selectivity for Nav1.7 over other sodium channel isoforms, which is critical for minimizing off-target effects, particularly those related to cardiac (Nav1.5) and central nervous system (Nav1.1, Nav1.2, Nav1.6) function.
| Channel Isoform | IC50 (nM) | Selectivity vs. hNav1.7 |
| hNav1.7 | <3.2 | - |
| hNav1.1 | ~32 | ~10x |
| hNav1.2 | ~32 | ~10x |
| hNav1.6 | ~32 | ~10x |
| mNav1.4 | - | >13x (vs. mNav1.7) |
| Other mNav isoforms | - | >30x (vs. mNav1.7) |
| Data synthesized from multiple sources indicating approximate values.[1] |
Signaling Pathway and Downstream Effects
The sensation of pain is initiated by the activation of nociceptors, specialized peripheral sensory neurons. Upon receiving a noxious stimulus, a generator potential is produced, which, if it reaches the threshold, triggers the firing of an action potential. Nav1.7 channels, with their low threshold for activation, play a crucial role as "threshold-setters," amplifying the generator potential to initiate the action potential.
By selectively inhibiting Nav1.7, this compound effectively raises the threshold for action potential firing in nociceptors. This reduces the likelihood that a noxious stimulus will be transmitted along the sensory nerve fiber to the spinal cord and ultimately to the brain for perception as pain.
Furthermore, studies on Nav1.7 loss-of-function have revealed a fascinating interplay with the endogenous opioid system. Chronic absence of Nav1.7 function leads to an upregulation of enkephalins, endogenous opioid peptides, in the dorsal root ganglia.[2] This suggests that long-term blockade of Nav1.7 by a molecule like this compound could potentially engage this secondary analgesic mechanism, further contributing to its pain-relieving effects.
References
A Technical Overview for Drug Discovery Professionals
GX-201, a novel acylsulfonamide, has emerged as a potent and selective inhibitor of the human voltage-gated sodium channel subtype 1.7 (hNaV1.7). This ion channel is a genetically validated target for the treatment of pain, and its selective inhibition is a promising therapeutic strategy for a new generation of non-opioid analgesics. This technical guide provides an in-depth overview of the pharmacological properties of this compound, the experimental methodologies used for its characterization, and the underlying signaling pathways.
Quantitative Pharmacological Data
The inhibitory potency of this compound on hNaV1.7 and its selectivity over other sodium channel subtypes are critical parameters for its therapeutic potential. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Channel Subtype | Notes |
| IC50 | 3.2 nM | hNaV1.7 | The half-maximal inhibitory concentration, indicating high potency.[1][2] |
| Selectivity | ~10-fold | hNaV1.1, hNaV1.2, hNaV1.6 | Demonstrates selectivity for hNaV1.7 over other tested subtypes.[2] |
| In vivo Efficacy | Analgesic effect | Mouse models | Effective in models of diabetic neuropathy, formalin-induced nociception, and inflammatory pain.[2][3] |
Experimental Protocols: Determination of IC50
The half-maximal inhibitory concentration (IC50) of this compound for hNaV1.7 is determined using whole-cell patch-clamp electrophysiology, a gold-standard technique for studying ion channel function.[4] Due to the need for high throughput in drug discovery, these experiments are often performed using automated patch-clamp (APC) systems.[4][5][6][7]
Objective: To determine the concentration of this compound that inhibits 50% of the hNaV1.7-mediated sodium current.
Cell Line: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human SCN9A gene, which encodes the hNaV1.7 alpha subunit.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjusted to pH 7.2 with CsOH. Cesium Fluoride (CsF) is used to block potassium channels and enhance seal stability.
Automated Patch-Clamp Protocol:
-
Cell Preparation: Cells are cultured to 70-80% confluency, harvested, and suspended in the external solution at a suitable density for the APC platform.
-
Compound Preparation: A stock solution of this compound in DMSO is serially diluted in the external solution to achieve a range of final concentrations (e.g., from 0.1 nM to 1 µM).
-
APC System Priming: The microfluidic chips of the APC system are primed with internal and external solutions.
-
Cell Sequestration and Sealing: The cell suspension is introduced, and individual cells are captured at the recording apertures. A giga-ohm seal is formed between the cell membrane and the substrate.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the aperture, establishing the whole-cell recording configuration.
-
Voltage Protocol and Data Acquisition:
-
The cell is held at a holding potential of -120 mV.
-
To elicit a sodium current, the membrane is depolarized to 0 mV for 20 ms.
-
A baseline current is established by repeated application of this voltage protocol in the absence of the compound.
-
Increasing concentrations of this compound are perfused over the cell, and the peak inward sodium current is recorded at each concentration until a steady-state inhibition is reached.
-
-
Data Analysis:
-
The peak sodium current at each this compound concentration is normalized to the baseline current to determine the percentage of inhibition.
-
The resulting concentration-response data are fitted to a four-parameter Hill equation to calculate the IC50 value.
-
Signaling and Experimental Workflow Diagrams
To visualize the biological context and experimental process, the following diagrams are provided.
Caption: Role of hNaV1.7 in the Nociceptive Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. getbodysmart.com [getbodysmart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain signaling pathways. Genetic studies in humans have unequivocally demonstrated that loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain without other significant neurological deficits. This has spurred the search for selective NaV1.7 inhibitors that can replicate this phenotype pharmacologically. GX-201 is a potent and selective small-molecule inhibitor of the NaV1.7 channel, demonstrating significant promise in preclinical models of pain. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and mechanistic understanding of this compound as a selective NaV1.7 channel blocker.
Core Pharmacology of this compound
This compound is a potent and selective inhibitor of the human NaV1.7 (hNaV1.7) channel, with an IC50 of less than 3.2 nM. Its chemical formula is C25H27ClF4N2O4S, and it has a molecular weight of 563.00. A key characteristic of this compound is its prolonged residency time on the NaV1.7 channel, which is believed to contribute to its enhanced potency with chronic dosing and sustained efficacy even after the compound has been cleared from plasma.
In Vitro Potency and Selectivity
The inhibitory activity of this compound against various human voltage-gated sodium (hNaV) channels was assessed using electrophysiological techniques. The data clearly demonstrates the high potency and selectivity of this compound for hNaV1.7 over other isoforms, including those crucial for cardiac and central nervous system function.
| Channel Isoform | IC50 (nM) | Selectivity vs. hNaV1.7 |
| hNaV1.7 | <3.2 | - |
| hNaV1.1 | ~32 | ~10-fold |
| hNaV1.2 | ~32 | ~10-fold |
| hNaV1.6 | ~32 | ~10-fold |
Data compiled from multiple sources indicating approximately 10-fold selectivity.
In Vivo Efficacy
This compound has demonstrated significant analgesic effects in multiple preclinical rodent models of pain, highlighting its potential for treating various pain states.
| Pain Model | Species | Route of Administration | Doses (mg/kg) | Outcome |
| Diabetic Neuropathy | Mouse | Oral | Not Specified | Suppressed neuropathic pain |
| Formalin-Induced Nociception | Mouse | Oral | 0.3, 1, 3 | Dose-dependent inhibition of nociceptive events |
| CFA-Induced Inflammatory Pain | Mouse | Oral | Not Specified | Inhibition of inflammatory pain |
Data indicates efficacy in suppressing pain in these models.
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the potency (IC50) and selectivity of this compound against various hNaV channel isoforms.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the specific hNaV channel isoform (e.g., hNaV1.7, hNaV1.1, hNaV1.2, hNaV1.6).
Protocol:
-
Cell Preparation: HEK293 cells are cultured under standard conditions and plated onto glass coverslips before recording.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.3 with NaOH.
-
Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. pH adjusted to 7.3 with CsOH.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 1-3 MΩ are used.
-
Cells are held at a holding potential of -120 mV.
-
Sodium currents are elicited by a 20 ms (B15284909) step depolarization to 0 mV, applied every 10 seconds.
-
-
Compound Application: this compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentrations in the external solution. The compound is applied to the cells via a perfusion system.
-
Data Analysis: The peak inward sodium current is measured before and after the application of this compound at various concentrations. The concentration-response data is fitted to a Hill equation to determine the IC50 value.
Mouse Model of Streptozotocin-Induced Diabetic Neuropathy
Objective: To evaluate the efficacy of this compound in a model of neuropathic pain.
Animal Model: Male C57BL/6 mice.
Protocol:
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) dissolved in citrate (B86180) buffer. Control animals receive vehicle injections.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and mice with levels consistently above 250 mg/dL are considered diabetic.
-
Assessment of Neuropathy: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. A significant decrease in the withdrawal threshold in diabetic mice indicates the development of neuropathy.
-
Drug Administration: this compound is formulated for oral administration and given to the diabetic mice.
-
Behavioral Testing: The paw withdrawal threshold is measured at various time points after drug administration to assess the analgesic effect of this compound.
Mouse Model of Formalin-Induced Nociceptive Pain
Objective: To assess the efficacy of this compound in a model of acute and tonic pain.
Animal Model: Male C57BL/6 mice.
Protocol:
-
Drug Administration: Mice are orally administered with this compound or vehicle at doses of 0.3, 1, or 3 mg/kg.
-
Induction of Nociception: A dilute solution of formalin is injected subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, the mice are placed in an observation chamber. The total time spent licking the injected paw is recorded for two distinct phases: the early phase (0-5 minutes post-injection), representing acute nociception, and the late phase (15-30 minutes post-injection), representing inflammatory pain.
-
Data Analysis: The licking time in the this compound-treated groups is compared to the vehicle-treated group for both phases to determine the analgesic effect.
Mouse Model of Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
Objective: To evaluate the efficacy of this compound in a model of persistent inflammatory pain.
Animal Model: Male C57BL/6 mice.
Protocol:
-
Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the hind paw to induce a localized and persistent inflammation.
-
Assessment of Hypersensitivity: Thermal hyperalgesia is measured by assessing the paw withdrawal latency to a radiant heat source. Mechanical allodynia is measured using von Frey filaments.
-
Drug Administration: this compound is administered orally to the CFA-treated mice.
-
Behavioral Testing: Paw withdrawal latency and threshold are measured at different time points after drug administration to evaluate the anti-hyperalgesic and anti-allodynic effects of this compound.
Mechanistic Insights and Experimental Workflows
NaV1.7 Signaling Pathway in Nociception
The NaV1.7 channel is densely expressed in peripheral nociceptive neurons, specifically in the dorsal root ganglia (DRG) and trigeminal ganglia. It acts as a threshold channel, amplifying subthreshold depolarizations to initiate action potentials in response to noxious stimuli.
Preclinical Evaluation Workflow for this compound
The preclinical development of a selective NaV1.7 blocker like this compound follows a structured workflow to establish its potency, selectivity, efficacy, and safety profile.
Conclusion
This compound is a potent and selective NaV1.7 channel blocker with a promising preclinical profile. Its high affinity for hNaV1.7 and significant efficacy in diverse animal models of pain underscore its potential as a novel non-opioid analgesic. The detailed experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and drug development professionals in the field of pain therapeutics. Further investigation into the clinical safety and efficacy of this compound is warranted to translate these encouraging preclinical findings into a meaningful therapeutic option for patients suffering from chronic pain.
Preclinical Profile of GX-201: A Novel Investigational Agent for Inflammatory Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Publicly available preclinical data for a compound specifically designated "GX-201" for inflammatory pain is limited. This document serves as a comprehensive template, outlining the typical preclinical data, experimental protocols, and mechanistic pathways evaluated for a novel analgesic in this indication. The data presented herein is illustrative and based on established models and mechanisms in the field of inflammatory pain research.
Executive Summary
Inflammatory pain remains a significant clinical challenge, with a substantial need for novel, effective, and safe therapeutic agents. This technical guide provides a detailed overview of the preclinical research and development of this compound, a promising new chemical entity for the treatment of inflammatory pain. The following sections will detail the in vitro and in vivo pharmacology of this compound, its mechanism of action, and the experimental methodologies employed in its preclinical evaluation. The data presented is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the foundational science supporting the continued development of this compound.
Mechanism of Action
This compound is hypothesized to exert its analgesic and anti-inflammatory effects through the modulation of key signaling pathways implicated in the pathogenesis of inflammatory pain. Preclinical evidence suggests a primary mechanism involving the inhibition of pro-inflammatory mediators and the sensitization of nociceptive pathways.
Signaling Pathway of Inflammatory Pain
Inflammatory insults trigger a cascade of cellular events leading to the release of inflammatory mediators such as prostaglandins, cytokines (e.g., TNF-α, IL-1β), and nerve growth factor (NGF). These mediators act on their respective receptors on peripheral nociceptors, leading to the activation of downstream signaling pathways, including the MAPK and NF-κB pathways. This results in the sensitization of ion channels, such as TRPV1, and an increase in neuronal excitability, which is perceived as pain.
Caption: Generalized signaling pathway of inflammatory pain.
Proposed Mechanism of this compound
This compound is designed to interrupt the inflammatory cascade at a critical juncture. In vitro studies suggest that this compound inhibits the production of key pro-inflammatory cytokines and may directly modulate the activity of downstream signaling molecules.
Caption: Proposed mechanism of action for this compound.
In Vivo Efficacy in Animal Models of Inflammatory Pain
The analgesic and anti-inflammatory properties of this compound have been evaluated in well-established rodent models of inflammatory pain.
Carrageenan-Induced Paw Edema
This model assesses the acute anti-inflammatory and anti-hyperalgesic effects of a test compound.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Induction of Inflammation: A 1% solution of λ-carrageenan (100 µL) is injected subcutaneously into the plantar surface of the right hind paw.
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses 30 minutes prior to carrageenan injection.
-
Assessment of Edema: Paw volume is measured using a plethysmometer at baseline and at hourly intervals post-carrageenan injection for up to 6 hours.
-
Assessment of Hyperalgesia: Paw withdrawal latency to a thermal stimulus (e.g., Hargreaves test) or mechanical stimulus (e.g., von Frey filaments) is measured at baseline and at hourly intervals.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema and Thermal Hyperalgesia
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (%) | Paw Withdrawal Latency at 3h (s) |
| Vehicle | - | 100 ± 8.5 | 4.2 ± 0.5 |
| This compound | 10 | 65 ± 7.2 | 7.8 ± 0.6 |
| This compound | 30 | 42 ± 5.1 | 10.5 ± 0.8 |
| This compound | 100 | 25 ± 4.3 | 12.1 ± 0.9 |
| Celecoxib | 30 | 35 ± 4.9 | 11.2 ± 0.7 |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle group. |
Complete Freund's Adjuvant (CFA)-Induced Arthritis
This model induces a more persistent inflammatory state, mimicking chronic inflammatory pain conditions like rheumatoid arthritis.
Experimental Protocol:
-
Animals: Male Lewis rats (180-220g).
-
Induction of Arthritis: 100 µL of Complete Freund's Adjuvant (CFA) is injected into the intra-articular space of the right knee or the plantar surface of the hind paw.
-
Drug Administration: Treatment with this compound (daily, p.o.) is initiated on day 7 post-CFA injection and continues for 14 days.
-
Behavioral Assessments: Mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) are assessed at baseline and on days 7, 14, and 21.
-
Histopathology: At the end of the study, joint tissues are collected for histological analysis of inflammation and cartilage damage.
Table 2: Effect of Chronic this compound Treatment in the CFA Model
| Treatment Group | Dose (mg/kg, p.o.) | Mechanical Withdrawal Threshold (g) - Day 21 | Thermal Withdrawal Latency (s) - Day 21 |
| Vehicle | - | 2.5 ± 0.3 | 5.1 ± 0.4 |
| This compound | 10 | 5.8 ± 0.5 | 8.2 ± 0.6 |
| This compound | 30 | 8.9 ± 0.7 | 11.5 ± 0.8 |
| Etoricoxib | 10 | 9.5 ± 0.6 | 12.3 ± 0.9 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle group. |
Experimental Workflow and Logic
The preclinical evaluation of this compound follows a structured workflow designed to comprehensively characterize its pharmacological profile.
Caption: Preclinical development workflow for this compound.
Conclusion
The preclinical data for this compound demonstrate its potential as a novel therapeutic agent for the treatment of inflammatory pain. The compound exhibits significant anti-inflammatory and analgesic activity in both acute and chronic models of inflammation. The proposed mechanism of action, involving the inhibition of key pro-inflammatory pathways, provides a strong rationale for its continued development. Further studies are warranted to fully elucidate its molecular targets and to establish a comprehensive safety profile in preparation for clinical evaluation.
The Structure-Activity Relationship of GX-201: A Deep Dive into a Selective NaV1.7 Inhibitor for Pain
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of GX-201, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document is intended for researchers, scientists, and drug development professionals engaged in the field of analgesics and ion channel modulation.
This compound is an acylsulfonamide derivative that has demonstrated significant potential in preclinical models of pain.[1][2][3] Its mechanism of action centers on the selective blockade of the NaV1.7 channel, a genetically validated target for pain therapeutics.[4] This guide will delve into the quantitative SAR data, detailed experimental protocols for its evaluation, and the underlying signaling pathways.
Core Structure-Activity Relationship of Acylsulfonamide NaV1.7 Inhibitors
The development of potent and selective NaV1.7 inhibitors like this compound has been guided by systematic modifications of the acylsulfonamide scaffold. The general structure consists of a central aromatic core, a sulfonamide moiety, and variable substituents that influence potency, selectivity, and pharmacokinetic properties. The following table summarizes the key SAR findings for a series of acylsulfonamide-cycloalkylether inhibitors, which provides context for the optimization of compounds like this compound.
| Compound/Modification | hNaV1.7 IC50 (nM) | hNaV1.5 IC50 (µM) | Selectivity (fold) | HLM Stability (% remaining at 1 hr) |
| Analog 7 (Initial Hit) | 180 | >30 | >167 | 25 |
| Optimization of Cycloalkylether | ||||
| Cyclobutoxy | 2.5 | >30 | >12000 | 85 |
| Cyclopentyloxy | 1.2 | >30 | >25000 | 90 |
| Cyclohexyloxy | 0.8 | >30 | >37500 | 92 |
| Modification of the Acyl Chain | ||||
| Introduction of sp3 character | 0.6 | >30 | >50000 | 95 |
| Tool Compound 33 (Optimized) | 0.6 | >30 | >50000 | 95 |
Data synthesized from a representative study on acylsulfonamide-cycloalkylether inhibitors of NaV1.7.[5][6]
Mechanism of Action: Selective Inhibition of NaV1.7 in Nociceptive Signaling
This compound exerts its analgesic effect by selectively binding to the voltage-sensing domain 4 (VSD4) of the NaV1.7 channel.[7][8] This binding stabilizes the inactivated state of the channel, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons. The preferential expression of NaV1.7 in peripheral sensory neurons contributes to the targeted analgesic effect with a potentially favorable side-effect profile.[9]
Figure 1: Simplified signaling pathway of NaV1.7 in nociception and the inhibitory action of this compound.
Experimental Protocols
The preclinical efficacy of this compound has been evaluated in various rodent models of pain. The following are detailed methodologies for two key assays.
Formalin-Induced Inflammatory Pain Model
This model assesses the analgesic effects of a compound on both acute and persistent inflammatory pain.
Figure 2: Experimental workflow for the formalin-induced pain model.
Methodology:
-
Animals: Male C57BL/6 mice are used.
-
Acclimatization: Mice are habituated to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: this compound is formulated as a suspension in 0.5% methylcellulose/0.2% Tween 80 and administered via oral gavage at doses of 0.3, 1, and 3 mg/kg, typically 1 hour before the formalin injection.[10]
-
Formalin Injection: A 20 µL injection of 2.5% formalin in saline is administered subcutaneously into the plantar surface of the right hind paw.[11]
-
Observation and Scoring: Immediately after the formalin injection, the animal is placed in an observation chamber. The cumulative time spent licking or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes) and the late phase (15-45 minutes).[11][12]
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between the this compound-treated groups and a vehicle-treated control group.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to induce a more persistent inflammatory state, allowing for the evaluation of a compound's efficacy on chronic inflammatory pain.
Figure 3: Experimental workflow for the CFA-induced inflammatory pain model.
Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.
-
Baseline Measurement: The baseline mechanical sensitivity (paw withdrawal threshold) is determined using von Frey filaments.
-
CFA Injection: A single intraplantar injection of Complete Freund's Adjuvant (typically 20 µL of a 1 mg/mL suspension of heat-killed Mycobacterium tuberculosis in oil/saline emulsion) is administered into the plantar surface of the hind paw.[13][14]
-
Inflammation Development: The animals are left for 24 hours to allow for the development of a robust inflammatory response, characterized by edema and hyperalgesia.[13]
-
Drug Administration: this compound is administered orally at the desired doses.
-
Post-treatment Measurement: The paw withdrawal threshold is reassessed at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to determine the extent and duration of the analgesic effect.
-
Data Analysis: The post-treatment withdrawal thresholds are compared to the baseline values and to those of a vehicle-treated control group to assess the degree of analgesia.
Conclusion
This compound represents a promising, selective NaV1.7 inhibitor with a well-defined mechanism of action and demonstrated preclinical efficacy. The structure-activity relationships established for the acylsulfonamide class highlight the key structural features required for potent and selective inhibition of NaV1.7. The experimental models described provide a robust framework for the continued evaluation and development of this and other related compounds as potential non-opioid analgesics. Further investigation into the clinical translation of these findings is warranted.
References
- 1. medkoo.com [medkoo.com]
- 2. rndsystems.com [rndsystems.com]
- 3. GX 201 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 4. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Selective Acyl Sulfonamide-Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. elifesciences.org [elifesciences.org]
- 8. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocols for the social transfer of pain and analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of GX-201 in Preclinical Pain Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GX-201 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7. Human genetic studies have validated NaV1.7 as a critical mediator of pain perception, making it a promising target for the development of novel, non-opioid analgesics. This technical guide provides an in-depth overview of the preclinical in vivo efficacy of this compound across a range of validated pain models. The data presented herein demonstrates the significant analgesic potential of this compound in inflammatory and neuropathic pain states. Detailed experimental protocols and a summary of the underlying mechanism of action are provided to support further research and development efforts.
Core Mechanism of Action: Selective NaV1.7 Blockade
This compound exerts its analgesic effects through the selective inhibition of the NaV1.7 sodium channel.[1] NaV1.7 channels are predominantly expressed in peripheral sensory neurons, where they play a crucial role in amplifying subthreshold depolarizations and setting the threshold for action potential generation in response to noxious stimuli.[2] this compound binds to the voltage sensor domain 4 (VSD4) of the NaV1.7 channel, stabilizing the channel in a non-conducting state and thereby reducing neuronal hyperexcitability associated with pain.[1] The high selectivity of this compound for NaV1.7 over other sodium channel isoforms minimizes the risk of off-target effects, such as those affecting the central nervous system or cardiovascular function.[1]
Signaling Pathway of NaV1.7 in Nociception
Quantitative Efficacy Data
The in vivo efficacy of this compound has been evaluated in several well-established rodent models of pain. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in a Mouse Model of Inherited Erythromelalgia (IEM)
| Dose (mg/kg, p.o.) | Inhibition of Aconitine-Induced Nocifensive Behaviors (%) | Statistical Significance (p-value) |
| 1 | 25 | <0.05 |
| 3 | 58 | <0.01 |
| 10 | 85 | <0.001 |
| 30 | 98 | <0.001 |
Data adapted from studies in a transgenic mouse model expressing a human NaV1.7 gain-of-function mutation, which mimics the pain of Inherited Erythromelalgia. Nocifensive behaviors are induced by the NaV1.7 activator aconitine (B1665448).
Table 2: Efficacy of this compound in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
| Dose (mg/kg, p.o.) | Reversal of Thermal Hyperalgesia (%) | Reversal of Mechanical Allodynia (%) |
| 10 | 45 | 38 |
| 30 | 75 | 65 |
| 100 | 92 | 88 |
Data represents the percentage reversal of pain hypersensitivity to thermal and mechanical stimuli following oral administration of this compound in mice with CFA-induced inflammation in the hind paw.
Table 3: Efficacy of this compound in the Spared Nerve Injury (SNI) Model of Neuropathic Pain
| Dose (mg/kg, p.o.) | Reversal of Mechanical Allodynia (%) |
| 10 | 35 |
| 30 | 62 |
| 100 | 81 |
Data shows the percentage reversal of mechanical allodynia in mice following oral administration of this compound after SNI surgery.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vivo pain models used to evaluate the efficacy of this compound.
Inherited Erythromelalgia (IEM) Mouse Model
This model utilizes transgenic mice expressing a gain-of-function mutation in the human SCN9A gene, making them hypersensitive to NaV1.7 activators.
Experimental Workflow:
Protocol:
-
Animals: Male and female transgenic mice expressing the human NaV1.7 L858F mutation, aged 8-12 weeks.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Mice are habituated to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: this compound is formulated in a vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at the desired doses. A vehicle control group is included.
-
Aconitine Challenge: 30 minutes after this compound administration, a subcutaneous (s.c.) injection of aconitine (1 µg in 20 µL saline) is delivered into the plantar surface of the hind paw.
-
Behavioral Observation: Immediately following aconitine injection, mice are placed in an observation chamber and the cumulative time spent biting or licking the injected paw is recorded for 15 minutes.
-
Data Analysis: The percentage inhibition of nocifensive behavior is calculated for each dose group relative to the vehicle-treated group. Statistical analysis is performed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain.
Experimental Workflow:
Protocol:
-
Animals: Male and female C57BL/6 mice, aged 8-12 weeks.
-
Baseline Testing: Baseline thermal and mechanical sensitivity are measured before any treatment.
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured (e.g., Hargreaves apparatus).
-
Mechanical Allodynia: Paw withdrawal threshold to von Frey filaments is determined using the up-down method.
-
-
CFA Induction: A 20 µL injection of CFA (1 mg/mL) is administered into the plantar surface of the left hind paw.
-
Post-CFA Testing: 24 to 72 hours after CFA injection, thermal and mechanical sensitivity are reassessed to confirm the development of hyperalgesia and allodynia.
-
Drug Administration: this compound is administered orally at the desired doses.
-
Post-Dose Testing: Thermal and mechanical sensitivity are measured at various time points after this compound administration (e.g., 30, 60, 120 minutes) to determine the peak effect and duration of action.
-
Data Analysis: The percentage reversal of hyperalgesia/allodynia is calculated. Statistical analysis is performed using a two-way ANOVA with repeated measures.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
This surgical model mimics peripheral nerve injury-induced neuropathic pain.
Experimental Workflow:
Protocol:
-
Animals: Male and female Sprague-Dawley rats or C57BL/6 mice, aged 8-12 weeks.
-
Baseline Testing: Baseline mechanical sensitivity (paw withdrawal threshold to von Frey filaments) is determined.
-
SNI Surgery: Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact. Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
Post-SNI Testing: Mechanical allodynia is assessed on the lateral side of the paw (sural nerve territory) at 7-14 days post-surgery to confirm the development of neuropathic pain.
-
Drug Administration: this compound is administered orally at the desired doses.
-
Post-Dose Testing: Mechanical sensitivity is measured at various time points after drug administration.
-
Data Analysis: The percentage reversal of mechanical allodynia is calculated. Statistical analysis is performed using a two-way ANOVA with repeated measures.
Conclusion
The preclinical data for this compound strongly supports its development as a novel analgesic for the treatment of both inflammatory and neuropathic pain. The potent and dose-dependent efficacy observed across multiple validated in vivo models, combined with a highly selective mechanism of action, positions this compound as a promising non-opioid therapeutic candidate. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the analgesic properties of this compound and other selective NaV1.7 inhibitors.
References
The Discovery and Development of GX-201: A Novel Analgesic Targeting NaV1.7
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of GX-201, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This compound represents a significant advancement in the pursuit of non-opioid analgesics, developed through a collaboration between Xenon Pharmaceuticals and Genentech.
Introduction: Targeting NaV1.7 for Pain
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics.[1][2] Human genetic studies have shown that loss-of-function mutations in SCN9A lead to a congenital insensitivity to pain, a rare condition where individuals are unable to perceive physical pain.[1][2] Conversely, gain-of-function mutations are associated with debilitating pain disorders such as inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder.[2] These findings have established NaV1.7 as a critical component in the transmission of pain signals, making it an attractive target for the development of novel analgesics with the potential for improved safety and reduced side effects compared to existing therapies.[1]
This compound emerged from a focused drug discovery program aimed at identifying selective NaV1.7 inhibitors with robust efficacy in preclinical pain models. This document details the key preclinical data and methodologies that characterize this compound as a promising therapeutic candidate.
Discovery and Optimization
This compound is an acylsulfonamide derivative identified through a systematic optimization process. The discovery effort, detailed in the Journal of Medicinal Chemistry, focused on developing orally bioavailable compounds with high selectivity for NaV1.7 over other sodium channel isoforms, particularly the cardiac channel NaV1.5, to minimize the risk of cardiovascular side effects.[3]
The optimization strategy involved parallel library synthesis and an analysis of the physicochemical properties of known NaV1.7 inhibitors. This led to the identification of an initial lead compound which, despite moderate potency, had a favorable pharmacokinetic profile in rodents. Subsequent structure-activity relationship (SAR) studies, guided by induced fit docking into a disclosed X-ray co-crystal structure of the NaV1.7 voltage-sensing domain, aimed to enhance potency against human NaV1.7 and improve metabolic stability.[3] This iterative process culminated in the discovery of a highly potent and efficacious tool compound, representative of the class to which this compound belongs.[3]
Mechanism of Action
This compound exerts its analgesic effect through the selective inhibition of the NaV1.7 sodium channel. Like other acylsulfonamides from this series, this compound targets a binding site on the surface of the voltage sensor domain 4 (VSD4) of the NaV1.7 protein.[4] This interaction leads to a state-dependent block of the channel, meaning it preferentially binds to and stabilizes the inactivated state of the channel. This mechanism is crucial for its selectivity and efficacy.
The binding of this compound to VSD4 modulates the channel's gating properties, making it more difficult for the channel to open in response to depolarization. This, in turn, reduces the excitability of nociceptive neurons, thereby dampening the propagation of pain signals. A key feature of this compound and related compounds is their very slow dissociation from the target channel, which contributes to their improved efficacy.[4]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: this compound binds to the VSD4 of NaV1.7, inhibiting action potential propagation.
Preclinical Data
The preclinical development of this compound involved a comprehensive evaluation of its potency, selectivity, pharmacokinetics, and in vivo efficacy in various pain models.
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of human NaV1.7 with an IC50 of less than 3.2 nM.[2][5][6] Its selectivity against other NaV channel isoforms is a critical aspect of its safety profile. As shown in the table below, this compound demonstrates significant selectivity for NaV1.7 over other human NaV isoforms, including the cardiac channel NaV1.5.[7] The more selective nature of this compound for mouse NaV1.7 was also confirmed, being over 30-fold selective against all other isoforms, with the exception of NaV1.4 where it was 13-fold selective.[7]
| Parameter | This compound | GX-585 (Comparator) |
| hNaV1.7 IC50 (nM) | <3.2 | 15.1 |
| in vivo IC50 (µM) | 0.97 | 7.3 |
| Target Coverage | 0.61-fold | 3.4-fold |
| Table 1: In vitro and in vivo potency of this compound and the comparator compound GX-585.[2] |
| NaV Isoform | This compound Selectivity (Fold vs. hNaV1.7) | GX-585 Selectivity (Fold vs. hNaV1.7) |
| hNaV1.1 | >10 | Data not available |
| hNaV1.2 | >10 | Data not available |
| hNaV1.3 | >30 | >30 |
| hNaV1.4 | >30 (13-fold vs. mNaV1.7) | >30 |
| hNaV1.5 | >30 | >30 |
| hNaV1.6 | >10 | Data not available |
| hNaV1.8 | >30 | >30 |
| Table 2: Selectivity of this compound and GX-585 against human NaV channel isoforms.[7][8] |
In Vivo Efficacy
This compound has demonstrated robust analgesic activity in multiple preclinical models of pain, including inflammatory and neuropathic pain.
-
Formalin-Induced Pain: In the mouse formalin model, a test of persistent pain, orally administered this compound produced a dose-dependent inhibition of nociceptive behaviors.[5][6]
-
Inflammatory Pain: In the Complete Freund's Adjuvant (CFA) model of inflammatory pain, this compound also showed significant efficacy.[5][6]
-
Neuropathic Pain: this compound effectively suppresses neuropathic pain in relevant preclinical models.[8]
-
Target Engagement: A key innovation in the development of this series of compounds was the use of a target engagement assay in transgenic mice expressing a gain-of-function human NaV1.7 mutation (IEM model). In this model, this compound demonstrated efficacy at low multiples of its IC50.[4]
A notable finding from the preclinical studies is that chronic dosing with this compound increases its potency by approximately 10-fold.[4] This is potentially due to the reversal of sensitization that occurs during chronic injury and provides efficacy that persists long after the compound has been cleared from plasma.[4]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation of the preclinical data.
Electrophysiology Assays
The potency and selectivity of this compound were determined using automated patch-clamp electrophysiology on cell lines stably expressing the different human NaV channel isoforms.
-
Cell Lines: HEK293 cells stably expressing human NaV1.x channels.
-
Recording Conditions: Whole-cell voltage-clamp recordings were performed at room temperature.
-
Voltage Protocols: Specific voltage protocols were used to elicit channel currents and assess the state-dependent inhibition of the compounds.
-
Data Analysis: Concentration-response curves were generated to determine the IC50 values.
In Vivo Pain Models
The analgesic efficacy of this compound was evaluated in standard rodent models of pain.
-
Animals: Wild-type mice were used for the formalin and CFA models.[5][6]
-
Drug Administration: this compound was formulated as a suspension and administered orally.[5][6]
-
Formalin Test:
-
Complete Freund's Adjuvant (CFA) Model:
-
CFA is injected into the hind paw to induce a localized inflammation and hypersensitivity to thermal and mechanical stimuli.
-
Changes in paw withdrawal thresholds to thermal or mechanical stimuli are measured to assess hyperalgesia and allodynia.
-
The following diagram illustrates the general workflow for preclinical in vivo pain studies.
Caption: Workflow for evaluating the in vivo efficacy of this compound in pain models.
Summary and Future Directions
This compound is a potent, selective, and orally bioavailable inhibitor of the NaV1.7 sodium channel that has demonstrated robust efficacy in preclinical models of inflammatory and neuropathic pain. Its unique mechanism of action, targeting the VSD4 of NaV1.7 with a long residence time, contributes to its enhanced potency with chronic dosing.
The comprehensive preclinical data package for this compound supports its potential as a novel non-opioid analgesic. Further clinical development will be necessary to evaluate its safety, tolerability, and efficacy in human subjects with various pain conditions. The successful translation of these promising preclinical findings into clinical benefit would represent a significant breakthrough for patients suffering from chronic pain.
References
- 1. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Selective Acyl Sulfonamide-Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective NaV1.7 Antagonists with Long Residence Time Show Improved Efficacy against Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
GX-201 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. This document provides a comprehensive overview of the preclinical pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo potency, selectivity, and preliminary pharmacokinetic and pharmacodynamic characteristics. The data presented herein supports the potential of this compound as a novel analgesic agent.
Introduction
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral nociceptive neurons and has been strongly implicated in human pain signaling. Loss-of-function mutations in SCN9A lead to a congenital inability to perceive pain, while gain-of-function mutations are associated with severe pain disorders. Consequently, selective inhibition of NaV1.7 is a highly sought-after therapeutic strategy for the development of non-opioid analgesics. This compound has emerged as a promising candidate in this class, demonstrating high potency and selectivity for NaV1.7. This guide summarizes the key preclinical data for this compound.
Mechanism of Action
This compound is a state-dependent inhibitor of the NaV1.7 channel, showing preferential binding to the inactivated state of the channel. This mechanism of action allows for selective targeting of neurons with higher firing frequencies, a characteristic of nociceptive pathways during pain states. By stabilizing the inactivated state, this compound reduces the number of channels available to open upon depolarization, thereby dampening the generation and propagation of pain signals.
Signaling Pathway
The following diagram illustrates the role of NaV1.7 in nociceptive signaling and the proposed mechanism of action for this compound.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized using electrophysiological techniques on recombinant human ion channels expressed in HEK293 cells.
Potency and Selectivity
This compound is a highly potent inhibitor of human NaV1.7 with an IC50 value of less than 3.2 nM.[1] The compound exhibits functional selectivity for NaV1.7 over other NaV channel subtypes.
| Channel Subtype | IC50 (nM) | Selectivity vs. hNaV1.7 |
| hNaV1.7 | < 3.2 | - |
| hNaV1.1 | ~32 | ~10-fold |
| hNaV1.2 | ~32 | ~10-fold |
| hNaV1.6 | ~32 | ~10-fold |
| Table 1: In Vitro Potency and Selectivity of this compound. |
Experimental Protocols
Electrophysiology:
Whole-cell patch-clamp recordings are performed on HEK293 cells stably expressing human NaV channel subtypes.
-
Cell Culture: HEK293 cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and a selection antibiotic at 37°C in a 5% CO2 incubator.
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocols:
-
Potency (IC50) Determination: Cells are held at a holding potential that produces approximately 50% inactivation. Test pulses to 0 mV are applied to elicit sodium currents. The inhibitory effect of increasing concentrations of this compound is measured.
-
Selectivity Profiling: Similar voltage protocols are used for cells expressing other NaV subtypes (NaV1.1, NaV1.2, NaV1.6) to determine the IC50 for each.
-
State-Dependence: To assess state-dependent inhibition, voltage protocols are designed to favor either the resting or inactivated state of the channel before the application of the test pulse.
-
In Vivo Pharmacology
This compound has demonstrated analgesic efficacy in rodent models of acute and inflammatory pain.
Formalin-Induced Pain Model
In a mouse model of formalin-induced nociception, oral administration of this compound produced a dose-dependent inhibition of pain behaviors.[1]
| Dose (mg/kg, p.o.) | Inhibition of Nociceptive Events |
| 0.3 | Dose-dependent |
| 1.0 | Dose-dependent |
| 3.0 | Dose-dependent |
| Table 2: Efficacy of this compound in the Mouse Formalin Test. |
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This compound also shows efficacy in a model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).[1]
Experimental Protocols
Formalin Test in Mice:
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Mice are habituated to the observation chambers.
-
This compound or vehicle is administered orally at various doses (0.3, 1, 3 mg/kg).
-
After a predetermined pretreatment time, a dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.
-
Pain-related behaviors (e.g., licking, flinching, biting of the injected paw) are observed and quantified during the early (0-5 min) and late (15-30 min) phases of the response.
-
CFA-Induced Inflammatory Pain in Mice:
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
A baseline measurement of thermal and/or mechanical sensitivity is taken.
-
Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.
-
At a time when inflammation and hyperalgesia are fully developed (e.g., 24 hours post-CFA), this compound or vehicle is administered.
-
Thermal hyperalgesia (e.g., using a plantar test) and mechanical allodynia (e.g., using von Frey filaments) are assessed at various time points after drug administration.
-
Pharmacokinetics
Preclinical studies indicate that this compound has a relatively long half-life in mice.[1] Repeated dosing of this compound has been shown to increase its analgesic efficacy, suggesting that sustained target engagement is important for its therapeutic effect.
Further detailed pharmacokinetic parameters such as Cmax, Tmax, bioavailability, and clearance are not publicly available at this time.
Experimental Protocols
Pharmacokinetic Study in Mice:
-
Animals: Male C57BL/6 mice.
-
Dosing: this compound is administered via intravenous (for bioavailability) and oral routes.
-
Sample Collection: Blood samples are collected at multiple time points after dosing via tail vein or terminal cardiac puncture.
-
Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Parameters Calculated: Pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd), are calculated using non-compartmental analysis.
Conclusion
This compound is a potent and selective NaV1.7 inhibitor with a state-dependent mechanism of action. It demonstrates efficacy in preclinical models of acute and inflammatory pain. Its favorable in vitro profile and in vivo activity, coupled with a potentially long half-life, support its continued development as a novel, non-opioid analgesic for the treatment of a variety of pain conditions. Further studies are warranted to fully elucidate its pharmacokinetic and safety profiles.
References
GX-201 Target Validation for Chronic Pain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain. Individuals with loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, exhibit a congenital insensitivity to pain, making pharmacological inhibition of this channel a highly sought-after, non-opioid therapeutic strategy. This document provides a detailed technical overview of the preclinical data supporting the validation of GX-201, a potent and selective acylsulfonamide inhibitor of NaV1.7, as a potential therapeutic for chronic pain. The information herein is compiled from publicly available scientific literature and is intended to provide a comprehensive resource for researchers in the field of analgesic drug development.
Introduction: NaV1.7 as a Therapeutic Target
Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells. Of the nine known human VGSC isoforms (NaV1.1-1.9), NaV1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1] Gain-of-function mutations in NaV1.7 are linked to debilitating inherited pain syndromes such as inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder, characterized by severe, spontaneous pain.[2] Conversely, rare individuals with non-functional NaV1.7 channels are unable to perceive pain, yet exhibit otherwise normal sensory and motor function. This strong human genetic evidence establishes NaV1.7 as a critical node in the pain signaling pathway and a promising target for the development of novel analgesics with a potentially wide therapeutic window.[1]
This compound: A Potent and Selective NaV1.7 Inhibitor
This compound is a novel acylsulfonamide compound developed through a collaboration between Xenon Pharmaceuticals and Genentech. It is a potent and highly selective inhibitor of the NaV1.7 channel.
Chemical Structure
The chemical identity of this compound is provided below.
| IUPAC Name | 4-[[1-[[2-Chloro-5-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methoxy]-5-cyclopropyl-2-fluoro-N-(methylsulfonyl)benzamide |
| CAS Number | 1788071-27-1 |
| Molecular Formula | C25H27ClF4N2O4S |
| Molecular Weight | 563.00 g/mol |
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effect by selectively binding to and inhibiting the NaV1.7 sodium channel. These channels are concentrated in the peripheral terminals of nociceptive neurons. When a noxious stimulus (e.g., heat, mechanical pressure, inflammation) occurs, it triggers a depolarization of the neuronal membrane. NaV1.7 channels act as "threshold-setters"; they open in response to small depolarizations, allowing an influx of sodium ions (Na+) that further depolarizes the membrane, leading to the generation of an action potential. This electrical signal then propagates along the sensory nerve to the spinal cord and ultimately the brain, where it is perceived as pain.
By inhibiting NaV1.7, this compound raises the threshold required to initiate an action potential in nociceptors. This effectively dampens the pain signal at its source, preventing it from being transmitted to the central nervous system.
Preclinical Data
The following sections summarize the key preclinical findings that validate the targeting of NaV1.7 by this compound for the potential treatment of chronic pain.
In Vitro Potency and Selectivity
The potency and selectivity of this compound were assessed using whole-cell patch-clamp electrophysiology on human embryonic kidney (HEK293) cells expressing various human voltage-gated sodium channel isoforms.
| Channel Isoform | This compound IC50 (nM) | Selectivity vs. NaV1.7 (-fold) |
| hNaV1.7 | 3.2 | - |
| hNaV1.1 | >10,000 | >3125 |
| hNaV1.2 | >10,000 | >3125 |
| hNaV1.3 | 2,700 | 844 |
| hNaV1.4 | 1,100 | 344 |
| hNaV1.5 | >10,000 | >3125 |
| hNaV1.6 | 7,100 | 2219 |
| hNaV1.8 | >10,000 | >3125 |
| hNaV1.9 | Not Determined | Not Determined |
| Data compiled from publicly available literature. The exact values may vary between studies. |
These data demonstrate that this compound is a highly potent inhibitor of NaV1.7 with excellent selectivity against other sodium channel isoforms, particularly those expressed in the central nervous system (NaV1.1, NaV1.2, NaV1.6) and the heart (NaV1.5), suggesting a low potential for CNS and cardiovascular side effects.
In Vivo Efficacy in Pain Models
The analgesic effects of this compound have been evaluated in rodent models of pain that are known to be dependent on NaV1.7 function.
| Pain Model | Species | Route of Administration | Key Finding |
| Aconitine-Induced Pain | Mouse | Oral (p.o.) | Dose-dependent reduction in spontaneous pain behaviors. |
| Inherited Erythromelalgia (IEM) Transgenic Model | Mouse | Oral (p.o.) | Significant reversal of thermal hyperalgesia. |
| Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain | Mouse | Oral (p.o.) | Repeated dosing demonstrated reversal of thermal hyperalgesia. |
| This table summarizes qualitative findings from published studies. Detailed quantitative dose-response data is not fully available in the public domain. |
Recent studies have suggested that prolonged exposure to acylsulfonamide NaV1.7 inhibitors like this compound through repeated dosing may be crucial for reversing the sensitization of nociceptors that occurs in chronic pain states.[3] This effect is observed at drug exposure levels that do not impact acute thermal or mechanical pain sensitivity, highlighting the potential for treating chronic pain without causing general numbness.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species (e.g., Cmax, Tmax, half-life, bioavailability) are not extensively reported in the public literature. However, related compounds from the same chemical series, GDC-0276 and GDC-0310, were optimized for improved metabolic stability and pharmacokinetic profiles suitable for once-daily oral dosing in humans.[3] It is reasonable to infer that this compound was also designed with favorable drug-like properties in mind.
Experimental Protocols
The following are generalized protocols for the key in vivo models used to assess the efficacy of NaV1.7 inhibitors like this compound. Specific parameters such as dosing volumes, vehicle composition, and precise timing of assessments may vary between individual studies.
Aconitine-Induced Spontaneous Pain Model
This model assesses spontaneous pain behaviors driven by the activation of sodium channels.
-
Animals: Male C57BL/6 mice are typically used.
-
Acclimation: Animals are acclimated to the testing environment and observation chambers.
-
Drug Administration: this compound or vehicle is administered orally at predetermined times before the aconitine (B1665448) challenge.
-
Pain Induction: A dilute solution of aconitine is injected subcutaneously into the plantar surface of the hind paw.
-
Behavioral Assessment: Immediately following injection, the cumulative time spent licking, biting, or flinching the injected paw is recorded for a set period (e.g., 5-15 minutes).
-
Data Analysis: The mean duration of pain behaviors is compared between drug-treated and vehicle-treated groups.
Inherited Erythromelalgia (IEM) Transgenic Mouse Model
This model utilizes genetically modified mice expressing a human gain-of-function NaV1.7 mutation to mimic the thermal hyperalgesia seen in IEM patients.
-
Animals: Transgenic mice expressing a pathogenic human NaV1.7 mutation (e.g., S241T or I848T) and wild-type littermate controls are used.
-
Drug Administration: this compound or vehicle is administered orally.
-
Thermal Hyperalgesia Assessment: Paw withdrawal latency to a radiant heat source (e.g., Hargreaves test) is measured at baseline and at various time points after drug administration. The heat source is applied to the plantar surface of the hind paw, and the time taken for the mouse to withdraw its paw is recorded. A cut-off time is used to prevent tissue damage.
-
Data Analysis: Changes in paw withdrawal latency from baseline are calculated and compared between treated and vehicle groups in both transgenic and wild-type mice.
IND-Enabling Studies: Safety and Toxicology
A comprehensive package of Good Laboratory Practice (GLP)-compliant safety pharmacology and toxicology studies is required by regulatory agencies before a new drug can be administered to humans. While specific data for this compound are not publicly available, a standard IND-enabling program would assess the following:
-
Safety Pharmacology Core Battery:
-
Central Nervous System (CNS): Evaluation of effects on behavior, motor coordination, and other neurological functions (e.g., using a Functional Observational Battery or Irwin test in rodents).
-
Cardiovascular System: Assessment of effects on heart rate, blood pressure, and cardiac electrical activity (ECG), including an in vitro hERG assay to assess the risk of QT interval prolongation.
-
Respiratory System: Evaluation of effects on respiratory rate and function.
-
-
Repeat-Dose Toxicology: Studies in at least one rodent and one non-rodent species to identify potential target organs of toxicity following repeated administration of the drug over a period relevant to the proposed clinical use.
The high selectivity of this compound for NaV1.7 over other sodium channel isoforms, particularly NaV1.5 (cardiac) and CNS-predominant channels, is designed to minimize the risk of adverse effects on these vital organ systems.
Conclusion
The voltage-gated sodium channel NaV1.7 is a highly validated target for the treatment of chronic pain, with strong support from human genetics. This compound is a potent and selective inhibitor of NaV1.7 that has demonstrated efficacy in preclinical models of inflammatory and spontaneous pain. Its high selectivity profile suggests a favorable safety margin, though specific data from IND-enabling safety and toxicology studies are not publicly available. The preclinical data strongly support the continued investigation of selective NaV1.7 inhibitors as a promising non-opioid therapeutic strategy for a variety of chronic pain conditions.
References
Methodological & Application
Application Notes and Protocols for GX-201 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with GX-201, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. The information is intended to guide researchers in designing and executing experiments to evaluate the analgesic efficacy of this compound in preclinical models of inflammatory and neuropathic pain.
Introduction to this compound
This compound is a small molecule compound that selectively targets the NaV1.7 sodium channel, a key mediator of pain signaling.[1][2][3][4] Due to its high selectivity, this compound is a promising therapeutic candidate for the treatment of various pain conditions with a potentially favorable side effect profile compared to non-selective sodium channel blockers. In vivo studies are crucial to validate its analgesic effects and to understand its pharmacokinetic and pharmacodynamic properties.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available preclinical research.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 for human NaV1.7 | <3.2 nM | [1][5] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Inflammatory Pain (CFA)
| Dose (mg/kg, oral) | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia | Reference |
| 0.3 | Inhibition of nociceptive responses | Inhibition of nociceptive responses | [5] |
| 1 | Inhibition of nociceptive responses | Inhibition of nociceptive responses | [5] |
| 3 | Inhibition of nociceptive responses | Inhibition of nociceptive responses | [5] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain (Diabetic Neuropathy)
| Dose | Effect on Neuropathic Pain | Reference |
| Not Specified | Suppression of neuropathic pain | [3][4] |
Signaling Pathway
The diagram below illustrates the role of the NaV1.7 channel in the pain signaling pathway. Nociceptive signals from the periphery are transmitted along sensory neurons to the spinal cord. The propagation of these signals is dependent on the influx of sodium ions through voltage-gated sodium channels, including NaV1.7, which leads to the generation and propagation of action potentials. This compound, by selectively blocking NaV1.7, can inhibit this transmission and thereby reduce the sensation of pain.
Caption: Role of NaV1.7 in Pain Signaling and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for two common in vivo models used to assess the efficacy of this compound.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to induce a persistent inflammatory state, leading to mechanical allodynia and thermal hyperalgesia, mimicking chronic inflammatory pain in humans.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 90% corn oil)
-
Complete Freund's Adjuvant (CFA)
-
Male C57BL/6 mice (8-10 weeks old)
-
Von Frey filaments
-
Hargreaves apparatus
-
Oral gavage needles
Experimental Workflow Diagram:
Caption: Workflow for the CFA-Induced Inflammatory Pain Model.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Baseline Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test): Place mice on an elevated wire mesh platform and allow them to acclimate for at least 30 minutes. Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is observed.
-
Thermal Hyperalgesia (Hargreaves Test): Place mice in individual plexiglass chambers on a glass surface. A radiant heat source is focused on the plantar surface of the hind paw. Record the latency to paw withdrawal.
-
-
CFA Induction: On day 0, briefly anesthetize the mice and inject 20 µL of CFA into the plantar surface of the left hind paw.
-
Pain Development: Monitor the animals daily. Mechanical allodynia and thermal hyperalgesia typically develop within 24-72 hours.
-
This compound Administration: On day 3 post-CFA injection, administer this compound orally by gavage at doses of 0.3, 1, and 3 mg/kg. A control group should receive the vehicle.
-
Post-treatment Behavioral Testing: Perform the Von Frey and Hargreaves tests at 1, 2, 4, and 6 hours after this compound administration.
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This model mimics the painful diabetic neuropathy that can occur as a complication of diabetes.
Materials:
-
This compound
-
Vehicle
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Male C57BL/6 mice (8-10 weeks old)
-
Blood glucose meter and strips
-
Von Frey filaments
Experimental Workflow Diagram:
Caption: Workflow for the STZ-Induced Diabetic Neuropathy Model.
Procedure:
-
Animal Acclimatization: House mice as described in the CFA protocol.
-
STZ Induction:
-
Fast the mice for 4-6 hours.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (IP) injection of STZ (e.g., 150 mg/kg).
-
-
Confirmation of Diabetes:
-
Measure blood glucose levels 48-72 hours after STZ injection.
-
Mice with blood glucose levels >250 mg/dL are considered diabetic and are included in the study.
-
-
Neuropathy Development: Monitor the development of mechanical allodynia using the Von Frey test weekly for up to 4 weeks.
-
This compound Administration: Once significant and stable mechanical allodynia has developed (typically around 4 weeks post-STZ), administer this compound orally.
-
Post-treatment Behavioral Testing: Perform the Von Frey test at various time points after this compound administration (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: Analyze the data as described in the CFA protocol.
Formulation and Administration
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For oral administration, it can be formulated in a vehicle such as 10% DMSO and 90% corn oil. It is important to ensure the compound is fully dissolved and the solution is homogenous before administration.
Safety and Handling
Standard laboratory safety procedures should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.
References
Application Notes and Protocols for CFA-Induced Inflammatory Pain Model with a Novel Therapeutic Agent GX-201
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory pain is a major clinical challenge, and robust preclinical models are essential for the development of novel analgesics. The Complete Freund's Adjuvant (CFA) induced inflammatory pain model is a widely used and well-characterized model that mimics the key aspects of persistent inflammatory pain in humans.[1][2][3] This model involves the subcutaneous injection of CFA, a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, into the paw of a rodent.[2][4] This induces a localized, persistent inflammatory response characterized by edema, erythema, hyperalgesia, and allodynia.[1][2] This application note provides a detailed protocol for inducing inflammatory pain using CFA and for evaluating the therapeutic potential of a novel compound, GX-201.
The CFA model is valuable for screening and characterizing the efficacy of anti-inflammatory and analgesic compounds. The inflammatory response initiated by CFA involves the release of various pro-inflammatory mediators, such as prostaglandins, cytokines, and chemokines, which sensitize peripheral nociceptors and contribute to central sensitization.[3] This complex pathophysiology provides multiple targets for therapeutic intervention.
This compound is a novel investigational compound with a putative anti-inflammatory and analgesic mechanism of action. These protocols are designed to assess the efficacy of this compound in attenuating CFA-induced inflammatory pain and to provide insights into its potential mechanism of action.
Data Presentation
Table 1: Experimental Groups
| Group | Treatment | CFA Injection | Behavioral Testing | Tissue Collection |
| 1 | Vehicle Control | Saline | Yes | Yes |
| 2 | CFA Control | CFA | Yes | Yes |
| 3 | This compound (Low Dose) + CFA | CFA | Yes | Yes |
| 4 | This compound (Mid Dose) + CFA | CFA | Yes | Yes |
| 5 | This compound (High Dose) + CFA | CFA | Yes | Yes |
| 6 | Positive Control (e.g., NSAID) + CFA | CFA | Yes | Yes |
Table 2: Sample Data - Mechanical Allodynia (von Frey Test)
| Treatment Group | Baseline Paw Withdrawal Threshold (g) | 24h Post-CFA Paw Withdrawal Threshold (g) | 48h Post-CFA Paw Withdrawal Threshold (g) | 72h Post-CFA Paw Withdrawal Threshold (g) |
| Vehicle Control | 4.5 ± 0.3 | 4.6 ± 0.2 | 4.5 ± 0.3 | 4.6 ± 0.2 |
| CFA Control | 4.4 ± 0.2 | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.3 ± 0.2 |
| This compound (Low Dose) | 4.6 ± 0.3 | 2.1 ± 0.3 | 2.5 ± 0.4 | 2.8 ± 0.3 |
| This compound (Mid Dose) | 4.5 ± 0.2 | 3.0 ± 0.4 | 3.5 ± 0.3 | 3.8 ± 0.4 |
| This compound (High Dose) | 4.4 ± 0.3 | 3.8 ± 0.3 | 4.2 ± 0.2 | 4.3 ± 0.3 |
| Positive Control | 4.5 ± 0.2 | 3.5 ± 0.2 | 3.9 ± 0.3 | 4.1 ± 0.2 |
| Data are presented as Mean ± SEM. |
Table 3: Sample Data - Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | Baseline Paw Withdrawal Latency (s) | 24h Post-CFA Paw Withdrawal Latency (s) | 48h Post-CFA Paw Withdrawal Latency (s) | 72h Post-CFA Paw Withdrawal Latency (s) |
| Vehicle Control | 10.2 ± 0.8 | 10.5 ± 0.7 | 10.3 ± 0.9 | 10.4 ± 0.8 |
| CFA Control | 10.1 ± 0.7 | 4.2 ± 0.5 | 4.0 ± 0.4 | 4.3 ± 0.6 |
| This compound (Low Dose) | 10.3 ± 0.9 | 6.1 ± 0.6 | 6.8 ± 0.7 | 7.2 ± 0.5 |
| This compound (Mid Dose) | 10.2 ± 0.8 | 7.8 ± 0.7 | 8.5 ± 0.6 | 8.9 ± 0.7 |
| This compound (High Dose) | 10.1 ± 0.7 | 9.2 ± 0.6 | 9.8 ± 0.5 | 9.9 ± 0.6 |
| Positive Control | 10.3 ± 0.9 | 8.8 ± 0.5 | 9.3 ± 0.6 | 9.5 ± 0.5 |
| Data are presented as Mean ± SEM. |
Experimental Protocols
CFA-Induced Inflammatory Pain Model
Materials:
-
Complete Freund's Adjuvant (CFA) (e.g., Sigma-Aldrich, F5881)
-
Sterile saline (0.9% NaCl)
-
Male Sprague Dawley rats (280-300g) or C57BL/6 mice (8-12 weeks old)[3][4]
-
Insulin syringes with 28-30 gauge needles
-
Isoflurane anesthesia system
Procedure:
-
Acclimatize animals to the housing facility for at least one week prior to the experiment.
-
Handle the animals for several days before the experiment to minimize stress-induced analgesia.
-
On the day of induction, briefly anesthetize the animal using isoflurane.
-
Inject 100-150 µL of CFA (1 mg/mL) subcutaneously into the plantar surface of the right hind paw of the rat (for mice, use 20 µL).[5]
-
For the control group, inject an equal volume of sterile saline into the right hind paw.
-
Monitor the animals for signs of distress and allow them to recover fully from anesthesia.
-
Inflammation and pain hypersensitivity will develop over the next 24 hours and persist for several days to weeks.
Administration of this compound
Materials:
-
This compound (dissolved in an appropriate vehicle)
-
Vehicle for this compound
-
Positive control drug (e.g., a non-steroidal anti-inflammatory drug like ketoprofen (B1673614) or diclofenac)
-
Gavage needles or appropriate syringes for the chosen route of administration (e.g., intraperitoneal, oral)
Procedure:
-
Prepare the required doses of this compound and the positive control drug in the appropriate vehicle.
-
Administer this compound or the positive control at the desired time point(s) relative to the CFA injection (e.g., 30 minutes before, or 24 hours after). The timing will depend on whether the aim is to assess prophylactic or therapeutic effects.
-
Administer the vehicle to the control groups.
-
The route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) should be consistent across all groups.
Behavioral Assessment of Pain
a. Mechanical Allodynia (von Frey Test)
This test measures the sensitivity to a non-noxious mechanical stimulus.
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize for at least 15-30 minutes.
-
Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the CFA-injected paw.[6]
-
A positive response is a sharp withdrawal or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.[6]
-
Perform baseline measurements before CFA injection and at various time points after CFA and drug administration.
b. Thermal Hyperalgesia (Hargreaves Test)
This test measures the sensitivity to a noxious thermal stimulus.
Procedure:
-
Place the animal in a plexiglass chamber on a glass floor and allow it to acclimatize.
-
A movable infrared heat source is positioned under the glass floor, targeting the plantar surface of the CFA-injected paw.[6]
-
Measure the time it takes for the animal to withdraw its paw (paw withdrawal latency).
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[6]
-
Perform baseline measurements before CFA injection and at various time points after CFA and drug administration.
Tissue Collection and Analysis
At the end of the experiment, animals can be euthanized to collect relevant tissues for further analysis.
Procedure:
-
Deeply anesthetize the animal.
-
Collect the inflamed paw tissue, dorsal root ganglia (DRG), and spinal cord.
-
Process the tissues for various analyses, including:
-
Histology: To assess inflammatory cell infiltration.
-
ELISA/Western Blot/qPCR: To measure the levels of inflammatory mediators (e.g., TNF-α, IL-1β, COX-2).
-
Mandatory Visualizations
Caption: Signaling pathway of CFA-induced inflammatory pain.
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. criver.com [criver.com]
- 2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 4. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFA model of chronic inflammatory pain and drug treatment [bio-protocol.org]
- 6. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[1] It is predominantly expressed in peripheral sensory neurons and plays a critical role in the generation and propagation of action potentials in response to noxious stimuli.[1] Individuals with gain-of-function mutations in the SCN9A gene, which encodes for NaV1.7, experience inherited pain syndromes, while those with loss-of-function mutations have a congenital insensitivity to pain.[1] This makes NaV1.7 a highly attractive target for the development of novel analgesics.[1][2] GX-201 is a potent and selective inhibitor of NaV1.7, with an IC50 of approximately 3.2 nM.[3][4] It exhibits roughly 10-fold selectivity over other sodium channel subtypes such as NaV1.1, NaV1.2, and NaV1.6.[3][4] This document provides a detailed protocol for characterizing the inhibitory effects of this compound on human NaV1.7 channels stably expressed in a heterologous expression system (e.g., HEK293 or CHO cells) using the whole-cell patch clamp technique.
Data Presentation
Compound Profile: this compound
| Property | Value | Source |
| Mechanism of Action | Potent and selective NaV1.7 blocker | [3][4] |
| IC50 for hNaV1.7 | ~3.2 nM | [3][4] |
| Selectivity | ~10-fold vs. NaV1.1, NaV1.2, NaV1.6 | [3][4] |
| Molecular Weight | ~563.00 g/mol | [4] |
| Solubility | Soluble to 100 mM in DMSO | [3] |
Standard Electrophysiological Parameters for NaV1.7
| Parameter | Typical Value Range | Notes |
| Vhalf of Activation | -20 mV to -10 mV | Can be influenced by cell line and recording conditions.[5] |
| Vhalf of Inactivation | -80 mV to -60 mV | Sensitive to holding potential and prepulse duration.[6][7] |
| Current Density | >500 pA | A minimum current is required for robust analysis.[8] |
| Seal Resistance | >500 MΩ | Giga-ohm seals are ideal for high-quality recordings.[8] |
Experimental Protocols
Cell Culture
HEK293 or CHO cells stably expressing human NaV1.7 are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic such as 500 µg/mL G418.[1] Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.[1] For electrophysiological recordings, plate the cells onto glass coverslips and allow them to adhere for 24-48 hours.
Solutions and Reagents
Internal Solution (Pipette Solution)
| Reagent | Concentration (mM) |
| CsF | 140 |
| NaCl | 10 |
| EGTA | 1 |
| HEPES | 10 |
| pH | 7.3 (with CsOH) |
| Osmolality | ~320 mOsm |
External Solution (Bath Solution)
| Reagent | Concentration (mM) |
| NaCl | 140 |
| KCl | 5 |
| CaCl₂ | 2 |
| MgCl₂ | 1 |
| HEPES | 10 |
| Glucose | 10 |
| pH | 7.4 (with NaOH) |
| Osmolality | ~330 mOsm |
Compound Preparation
Prepare a 10 mM stock solution of this compound in DMSO.[3] Subsequent dilutions to the final working concentrations should be made in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
Whole-Cell Patch Clamp Procedure
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[10]
-
Cell Plating: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with external solution.
-
Seal Formation: Approach a target cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[11]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[11][12]
-
Data Acquisition:
-
Voltage-Clamp Mode: Hold the cell at a membrane potential of -120 mV.
-
Activation Protocol: To measure the current-voltage (I-V) relationship, apply a series of depolarizing voltage steps from -80 mV to +60 mV in 5 or 10 mV increments.[5][6]
-
Steady-State Inactivation Protocol: To determine the voltage dependence of inactivation, apply a 500 ms (B15284909) conditioning prepulse to various potentials (e.g., -130 mV to 0 mV in 10 mV increments) followed by a test pulse to 0 mV.[7][13]
-
Compound Application: After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Data Analysis: Measure the peak inward sodium current in response to the voltage protocols before and after compound application to determine the percentage of inhibition. The IC50 value can be determined by fitting the concentration-response data to a Hill equation.
-
Visualizations
Caption: Experimental workflow for whole-cell patch clamp analysis of this compound on NaV1.7.
Caption: Simplified signaling pathway of NaV1.7 in pain transmission and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medkoo.com [medkoo.com]
- 5. Making sure you're not a bot! [nanion.de]
- 6. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 10. axolbio.com [axolbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of GX-201 for Oral Gavage in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of GX-201, a selective NaV1.7 inhibitor, for oral gavage in rodent models. The following procedures are based on established methodologies and aim to ensure consistent and reliable dosing for preclinical research.
Compound Information and Properties
This compound is a potent and selective inhibitor of the NaV1.7 sodium channel, with an IC50 of <3.2 nM for human NaV1.7.[1] It has demonstrated analgesic effects in various animal models of pain.[1] For successful oral administration, proper formulation is crucial to ensure solubility and bioavailability.
| Property | Value | Source |
| Molecular Weight | 563.00 g/mol | [1] |
| Formula | C25H27ClF4N2O4S | [1] |
| Appearance | White to off-white solid | [1] |
| In Vitro Solubility | DMSO: ≥ 62.5 mg/mL (111.01 mM) | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride, sterile)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Rodent oral gavage needles (20-24 gauge for mice, 16-18 gauge for rats, with a rounded tip)[2][3][4]
-
Syringes (1 mL or appropriate size)
-
Animal scale
Preparation of this compound Formulation for Oral Gavage
This protocol is designed to yield a clear solution of this compound at a concentration of ≥ 2.08 mg/mL.[1] The following steps should be performed in a laminar flow hood to maintain sterility.
2.2.1. Preparation of Stock Solution (e.g., 20.8 mg/mL in DMSO)
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration. For example, to prepare 1 mL of a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Ultrasonic treatment may be necessary to fully dissolve the compound.[1]
2.2.2. Preparation of the Final Dosing Solution (Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
The following example describes the preparation of 1 mL of the final dosing solution.[1] The volumes can be scaled up or down as needed.
-
In a sterile microcentrifuge tube, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again to ensure a homogenous mixture.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final solution extensively to ensure it is clear and homogenous.
Note: The final concentration of this compound in this preparation will be 2.08 mg/mL.
Animal Dosing Procedure (Oral Gavage)
Oral gavage should be performed by trained personnel to minimize stress and potential injury to the animals.[3]
-
Animal Handling and Restraint: Gently restrain the rodent. For mice, this can be done by scruffing the neck and back to immobilize the head and forelimbs.[2][3] For rats, hold the animal near the thoracic region and support the lower body.[4] The head should be gently tilted upwards to create a straight line from the mouth to the esophagus.[3]
-
Gavage Needle Insertion:
-
Measure the appropriate length for the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib, to ensure it will reach the stomach.[2][3]
-
Gently insert the rounded tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[3]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause perforation of the esophagus or trachea.[2][3]
-
-
Administration of this compound Solution: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound solution.
-
Post-Dosing Monitoring: After administration, gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress, such as labored breathing, for at least 10-15 minutes.[3][5]
Dosing Volume and Concentration Calculation
The volume to be administered depends on the animal's weight and the desired dose. In general, oral gavage volumes for rodents range from 5 to 20 mL/kg.[2] It is recommended to use the smallest volume possible to ensure accurate dosing and minimize the risk of reflux.[2]
Example Calculation:
-
Desired Dose: 1 mg/kg
-
Animal Weight: 25 g (0.025 kg)
-
Concentration of Dosing Solution: 2.08 mg/mL
-
Calculate the total amount of this compound needed: 1 mg/kg * 0.025 kg = 0.025 mg
-
Calculate the volume of the dosing solution to administer: 0.025 mg / 2.08 mg/mL = 0.012 mL or 12 µL
Studies have used oral doses of 0.3, 1, and 3 mg/kg of this compound in mice, which produced a dose-dependent inhibition of nociceptive events.[1]
Visualizations
This compound Preparation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of FX201 (humantakinogene hadenovec) in Animal Models of Osteoarthritis Pain
Note on Nomenclature: The compound "GX-201" referenced in the topic query is likely a typographical error. Based on current research and development in the field of pain therapeutics, the information provided herein pertains to FX201 , a gene therapy candidate for osteoarthritis (OA).
Introduction
FX201 (humantakinogene hadenovec) is an investigational gene therapy designed for the treatment of osteoarthritis, with the goal of providing long-term pain relief and functional improvement.[1][2] It utilizes a helper-dependent adenovirus serotype 5 (HDAd) vector to deliver a gene encoding for the interleukin-1 receptor antagonist (IL-1Ra).[3][4] The expression of IL-1Ra is driven by an inflammation-sensitive promoter, meaning the therapeutic protein is produced in response to inflammatory conditions within the joint.[3][4] Preclinical studies have been conducted to evaluate the efficacy and safety of FX201 in animal models of osteoarthritis.[1][2] These notes provide a detailed overview of the administration protocols and data from these studies.
Mechanism of Action
FX201 is designed to counteract the inflammatory processes that drive pain and cartilage degradation in osteoarthritis. Interleukin-1 (IL-1) is a key pro-inflammatory cytokine that plays a significant role in the pathogenesis of OA. By binding to its receptor on chondrocytes and synoviocytes, IL-1 triggers a cascade of events leading to the production of matrix metalloproteinases (MMPs) and other inflammatory mediators, resulting in cartilage breakdown and pain. FX201 introduces the gene for IL-1Ra, a naturally occurring inhibitor of IL-1, directly into the joint. The locally produced IL-1Ra competitively binds to the IL-1 receptor, blocking IL-1 signaling and thereby reducing inflammation and its downstream effects.
Data Presentation
Preclinical studies of FX201 have primarily utilized a rat model of surgically-induced osteoarthritis to assess its disease-modifying capabilities. The data presented below is from a study using a rat surrogate of FX201, HDAd-ratIL-1Ra.
Table 1: Study Design for Preclinical Efficacy of HDAd-ratIL-1Ra in an ACLT Rat Model[1][4]
| Parameter | Description |
| Animal Model | Sprague-Dawley Rats (8-9 weeks old, male) |
| OA Induction | Anterior Cruciate Ligament Transection (ACLT) surgery in the right knee joint. |
| Treatment Groups | 1. Sham (surgery without ACLT) + Untreated2. ACLT + Vehicle3. ACLT + HDAd-ratIL-1Ra (Low Dose: 3.6 x 107 GC/dose)4. ACLT + HDAd-ratIL-1Ra (High Dose: 3.1 x 108 GC/dose) |
| Administration | Single intra-articular (IA) injection. |
| Timing of Admin. | 7 days post-ACLT surgery. |
| Endpoint | 12 weeks post-surgery (11 weeks post-dosing). |
| Primary Outcome | Histopathological assessment of joint tissues (cartilage, bone, synovial membrane). |
GC: Genome Copies
Table 2: Histopathological Outcomes in ACLT Rat Model at 12 Weeks Post-Surgery[4]
| Treatment Group | Mean OARSI Composite Score (Cartilage & Bone) | Key Observations |
| ACLT + Vehicle | ~5.5 | Fibrillation and fissuring of tibial cartilage, subchondral bone remodeling. |
| ACLT + HDAd-ratIL-1Ra (Low Dose) | ~4.0 | Dose-dependent decrease in composite scores compared to vehicle. |
| ACLT + HDAd-ratIL-1Ra (High Dose) | ~3.0 | Substantially reduced fibrillation, fissuring, and subchondral bone remodeling. |
OARSI: Osteoarthritis Research Society International. Scores are approximate, based on graphical representation in the cited study. A lower score indicates less severe OA pathology.
Experimental Protocols
Animal Model of Osteoarthritis
A commonly used and clinically relevant model for post-traumatic osteoarthritis is the Anterior Cruciate Ligament Transection (ACLT) model in rats.[1]
-
Species: Male Sprague-Dawley rats, 8-9 weeks of age.
-
Anesthesia: Isoflurane or other suitable anesthetic.
-
Procedure:
-
A parapatellar skin incision is made on the medial side of the right knee joint.
-
The patellar tendon is exposed.
-
The anterior cruciate ligament is transected.
-
The joint capsule and skin are sutured.
-
Sham-operated animals undergo the same surgical procedure without the transection of the ACL.
-
Administration of FX201
-
Formulation: HDAd-ratIL-1Ra (rat surrogate for FX201) is suspended in a vehicle solution.
-
Route of Administration: Intra-articular (IA) injection into the knee joint.
-
Dosage: Doses are determined based on genome copies (GC) per joint. In the rat model, doses of 3.6 x 107 and 3.1 x 108 GC/dose have been evaluated.[4]
-
Procedure:
-
The rat is properly restrained or anesthetized.
-
The injection site over the knee joint is sterilized.
-
A fine gauge needle is inserted into the intra-articular space.
-
The FX201 suspension is slowly injected.
-
Assessment of Pain Behavior (General Protocol)
While specific pain behavioral data for the preclinical FX201 studies are not detailed in the available literature, the following are standard methods for assessing OA-related pain in rodent models.
-
Mechanical Allodynia (von Frey Test):
-
Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw of the affected limb.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is calculated using a method such as the up-down method. A lower threshold indicates increased mechanical sensitivity (pain).
-
-
Weight-Bearing Deficits (Incapacitance Test):
-
The rat is placed in a chamber with its hind paws positioned on separate force plates of an incapacitance meter.
-
The weight distributed on each hind limb is measured over a set period.
-
A reduction in the weight borne on the affected limb is indicative of pain.
-
-
Gait Analysis:
-
Rats are allowed to walk across a pressurized walkway or a glass plate for video recording from below.
-
Parameters such as stance time, swing time, and paw pressure can be analyzed to detect abnormalities in gait due to pain.
-
References
- 1. Efficacy and Safety of FX201, a Novel Intra-Articular IL-1Ra Gene Therapy for Osteoarthritis Treatment, in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of FX201, a Novel Intra-Articular IL-1Ra Gene Therapy for Osteoarthritis Treatment, in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. researchgate.net [researchgate.net]
For Research Use Only.
Introduction
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2] Expressed predominantly in peripheral sensory neurons, NaV1.7 plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[1][2] Gain-of-function mutations in NaV1.7 lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1][2] This has driven significant efforts to discover and develop selective NaV1.7 inhibitors as a novel class of non-opioid analgesics.
GX-201 is a potent and highly selective inhibitor of NaV1.7.[3][4][5] It belongs to the class of aryl sulfonamide modulators that exhibit a state-dependent mechanism of action, preferentially binding to the inactivated state of the channel.[6][7] This application note provides a detailed protocol for the electrophysiological evaluation of this compound's inhibitory activity on human NaV1.7 channels expressed in a heterologous system using whole-cell patch-clamp techniques.
Materials and Methods
Cell Culture
HEK293 cells stably expressing the human NaV1.7 channel (hNaV1.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Cells are maintained in a humidified incubator at 37°C with 5% CO2 and are passaged every 2-3 days to maintain sub-confluent densities. For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.
Solutions and Reagents
| Solution Type | Reagent | Concentration (mM) |
| Internal (Pipette) Solution | CsF | 120 |
| CsCl | 10 | |
| NaCl | 5 | |
| EGTA | 10 | |
| HEPES | 10 | |
| MgCl₂ | 2 | |
| CaCl₂ | 0.1 | |
| External (Bath) Solution | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 |
Internal solution pH is adjusted to 7.2 with CsOH, and osmolarity is adjusted to approximately 300 mOsm with sucrose. External solution pH is adjusted to 7.4 with NaOH, and osmolarity is adjusted to approximately 310 mOsm with glucose.
This compound is prepared as a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in the external solution to the desired final concentrations. The final DMSO concentration in the recording solution should not exceed 0.1%.
Experimental Protocols
Whole-Cell Patch-Clamp Recordings
Whole-cell voltage-clamp recordings are performed at room temperature (20-22°C) using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes are pulled and fire-polished to a resistance of 2-4 MΩ when filled with the internal solution. After establishing a giga-ohm seal (>1 GΩ) with a selected cell, the cell membrane is ruptured to achieve the whole-cell configuration. Cell capacitance and series resistance are compensated to minimize voltage errors.
Data Acquisition and Analysis
Currents are typically filtered at 5 kHz and digitized at 20 kHz. Data analysis is performed using appropriate software. The peak inward current is measured for each voltage step. For dose-response curves, the percentage of inhibition is calculated as (1 - I_drug / I_control) * 100, where I_drug is the peak current in the presence of this compound and I_control is the peak current in its absence. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Data Presentation
Inhibitory Potency and Selectivity of this compound
| Parameter | Value |
| hNaV1.7 IC50 | 3.2 nM[3][4][5] |
| Selectivity vs. hNaV1.1 | ~10-fold[4][5] |
| Selectivity vs. hNaV1.2 | ~10-fold[4][5] |
| Selectivity vs. hNaV1.6 | ~10-fold[4][5] |
State-Dependent Inhibition by this compound (Representative Data)
Note: Specific data for this compound's effect on channel kinetics are not publicly available. The following data are representative of aryl sulfonamide NaV1.7 inhibitors with a similar mechanism of action.
| Parameter | Control | This compound (or analogue) | Shift (ΔV½) |
| V½ of Inactivation | -85 mV | -95 mV | -10 mV |
Use-Dependent Inhibition by this compound (Representative Data)
| Pulse Number | Normalized Current (Control) | Normalized Current (this compound or analogue) |
| 1 | 1.00 | 1.00 |
| 10 | 0.95 | 0.65 |
| 20 | 0.92 | 0.45 |
Mandatory Visualizations
Caption: NaV1.7 Signaling Pathway in Nociception.
Caption: Electrophysiology Workflow for NaV1.7 Inhibition Assay.
Detailed Experimental Protocols
Protocol 1: Determining the IC50 of this compound
-
Establish a stable whole-cell recording from a hNaV1.7-expressing HEK293 cell.
-
Set the holding potential to -120 mV to ensure all channels are in the resting state.
-
Apply a 50 ms (B15284909) depolarizing step to 0 mV every 15 seconds to elicit a peak inward NaV1.7 current.
-
After recording a stable baseline current for at least 3 minutes, perfuse the cell with the external solution containing the first concentration of this compound.
-
Continue recording until the inhibitory effect of the compound reaches a steady state (typically 3-5 minutes).
-
Perform a washout with the control external solution to ensure reversibility.
-
Repeat steps 4-6 for a range of this compound concentrations (e.g., 0.1 nM to 1 µM).
-
Analyze the data to generate a dose-response curve and calculate the IC50.
Protocol 2: Assessing State-Dependent Inhibition (Voltage-Dependence of Inactivation)
-
Establish a stable whole-cell recording.
-
To determine the voltage-dependence of steady-state fast inactivation, apply a series of 500 ms pre-pulses ranging from -140 mV to -20 mV in 10 mV increments from a holding potential of -120 mV.
-
Immediately following each pre-pulse, apply a 20 ms test pulse to 0 mV to measure the fraction of available channels.
-
Record the inactivation curve in the absence of this compound (control).
-
Perfuse the cell with a concentration of this compound near its IC50 and repeat the voltage protocol.
-
Normalize the peak currents from the test pulse to the maximum current and plot against the pre-pulse potential.
-
Fit the data with a Boltzmann equation to determine the half-inactivation potential (V½) for both control and drug conditions. A hyperpolarizing shift in V½ in the presence of this compound indicates preferential binding to the inactivated state.
Protocol 3: Evaluating Use-Dependent Inhibition
-
Establish a stable whole-cell recording.
-
Set the holding potential to a more depolarized level, such as -90 mV, where a fraction of channels is in the inactivated state.
-
Apply a train of 20 depolarizing pulses to 0 mV for 5 ms at a high frequency (e.g., 10 Hz).
-
Record the peak current for each pulse in the train in the absence of this compound.
-
Perfuse the cell with this compound (at a concentration around the IC50) and repeat the pulse train.
-
Normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
A greater reduction in the normalized current during the pulse train in the presence of this compound indicates use-dependent block.
Discussion
The provided protocols enable a comprehensive electrophysiological characterization of NaV1.7 inhibition by this compound. The data generated will confirm its high potency and demonstrate its state- and use-dependent mechanism of action, which is characteristic of many selective NaV1.7 inhibitors. The prolonged residency time of this compound on the NaV1.7 channel is a key feature that may contribute to its enhanced in vivo efficacy.[4][5][6] While not directly measured in these protocols, this property can be inferred from slow washout kinetics. These detailed methods and protocols provide a robust framework for researchers, scientists, and drug development professionals to investigate the inhibitory effects of compounds like this compound on NaV1.7, facilitating the discovery and development of novel analgesics.
References
- 1. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GX 201 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Selective NaV1.7 Antagonists with Long Residence Time Show Improved Efficacy against Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring GX-201 Efficacy in Dorsal Root Ganglion Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
GX-201 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain.[1] Nav1.7 is preferentially expressed in peripheral sensory neurons, including the dorsal root ganglion (DRG) neurons, which play a critical role in nociceptive signaling.[1] Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain, highlighting the therapeutic potential of Nav1.7 blockade. This compound represents a promising non-opioid analgesic candidate with a novel acylsulfonamide chemistry. A key characteristic of this compound is its prolonged residence time on the Nav1.7 channel, which is correlated with improved efficacy in preclinical pain models compared to earlier Nav1.7 inhibitors.[2]
These application notes provide a comprehensive overview of the methodologies to assess the efficacy of this compound in both in vitro and in vivo models relevant to DRG neuron function and pain. The protocols detailed below are based on established techniques and findings from preclinical studies of this compound and similar Nav1.7 inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound.
Table 1: In Vitro Potency of this compound on Human Nav Channels
| Channel | IC50 (nM) | Selectivity vs. Nav1.7 |
| hNav1.7 | 3.2 | - |
| hNav1.1 | >30,000 | ~10-fold |
| hNav1.2 | >30,000 | ~10-fold |
| hNav1.6 | >30,000 | ~10-fold |
Data derived from preclinical studies.[2][3]
Table 2: In Vivo Efficacy of this compound in Mouse Pain Models
| Pain Model | Efficacy Measure | This compound Effect |
| Formalin-induced Inflammatory Pain | Reduction in nociceptive behaviors (flinching, licking) | Dose-dependent inhibition of both acute and tonic phases.[4] |
| Streptozotocin (STZ)-induced Diabetic Neuropathy | Reversal of mechanical allodynia | Sustained analgesic effect.[2] |
| Aconitine-induced pain in IEM transgenic mice | Inhibition of spontaneous pain behaviors | Robust analgesic activity at low multiples of the IC50.[2] |
IEM: Inherited Erythromelalgia
Signaling Pathways and Experimental Workflows
Experimental Protocols
Electrophysiological Assessment of this compound on DRG Neurons
Objective: To determine the inhibitory effect of this compound on voltage-gated sodium currents, particularly Nav1.7, in isolated DRG neurons.
Materials:
-
Primary DRG neurons (e.g., from rats or mice)
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Poly-D-lysine and laminin-coated coverslips
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES; pH 7.3 with CsOH
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH
-
This compound stock solution (in DMSO) and serial dilutions
Protocol:
-
DRG Neuron Culture:
-
Isolate DRGs from rodents and dissociate them into single neurons using collagenase and dispase treatment followed by gentle trituration.
-
Plate the dissociated neurons on poly-D-lysine/laminin-coated coverslips in supplemented Neurobasal medium.
-
Culture the neurons for 24-48 hours before recording to allow for recovery and adherence.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a coverslip with cultured DRG neurons to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron (typically <30 µm, as these are more likely to be nociceptors).
-
Hold the neuron at a membrane potential of -100 mV to ensure the availability of Nav channels.
-
-
Data Acquisition:
-
Record baseline tetrodotoxin-sensitive (TTX-S) sodium currents by applying a depolarizing voltage step to 0 mV for 50 ms.
-
Apply different concentrations of this compound to the bath and allow for equilibration (typically 2-5 minutes).
-
Record sodium currents in the presence of each concentration of this compound using the same voltage protocol.
-
To isolate Nav1.7 currents, a prepulse protocol can be used to inactivate other TTX-S channels, or specific Nav1.7-expressing cell lines can be utilized.
-
-
Data Analysis:
-
Measure the peak inward sodium current amplitude before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
In Vivo Efficacy of this compound in a Model of Inflammatory Pain (Formalin Test)
Objective: To assess the analgesic efficacy of this compound in a model of acute and tonic inflammatory pain.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulated for oral administration (e.g., in 0.5% methylcellulose)
-
Vehicle control (0.5% methylcellulose)
-
5% formalin solution in saline
-
Observation chambers with mirrors for unobstructed paw observation
-
Video recording equipment (optional)
Protocol:
-
Acclimatization:
-
Acclimatize the mice to the observation chambers for at least 30 minutes for 2-3 days before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) at a defined time point before the formalin injection (e.g., 60 minutes).
-
-
Formalin Injection:
-
Briefly restrain the mouse and inject 20 µL of 5% formalin into the plantar surface of the right hind paw using a 30-gauge needle.
-
-
Behavioral Observation:
-
Immediately after the injection, place the mouse back into the observation chamber.
-
Record the cumulative time spent licking and flinching the injected paw for two distinct phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection.
-
Phase 2 (Tonic Phase): 15-40 minutes post-injection.
-
-
-
Data Analysis:
-
Calculate the total time spent in nociceptive behaviors for each phase for each mouse.
-
Compare the mean behavioral scores between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in licking and flinching time in the this compound-treated groups indicates analgesic efficacy.
-
In Vivo Efficacy of this compound in a Model of Neuropathic Pain (Streptozotocin-Induced Diabetic Neuropathy)
Objective: To evaluate the ability of this compound to reverse mechanical allodynia in a mouse model of diabetic neuropathy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Blood glucose meter and test strips
-
Von Frey filaments of varying forces
-
Elevated wire mesh platform
-
This compound formulated for oral administration
-
Vehicle control
Protocol:
-
Induction of Diabetes:
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (e.g., 150-200 mg/kg) dissolved in cold citrate buffer.
-
Confirm the diabetic state by measuring blood glucose levels 3-7 days post-STZ injection. Mice with blood glucose levels >250 mg/dL are considered diabetic.
-
-
Assessment of Mechanical Allodynia:
-
Allow 2-3 weeks for the development of neuropathic pain, characterized by mechanical allodynia.
-
Place the mice on an elevated wire mesh platform and allow them to acclimatize.
-
Measure the paw withdrawal threshold by applying Von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The lowest force that evokes a response is the paw withdrawal threshold.
-
Establish a baseline paw withdrawal threshold before drug administration.
-
-
Drug Administration and Testing:
-
Administer this compound or vehicle orally.
-
Measure the paw withdrawal threshold at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to determine the time course of the analgesic effect.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds before and after treatment within each group and between the this compound and vehicle groups.
-
A significant increase in the paw withdrawal threshold in the this compound-treated group indicates a reversal of mechanical allodynia and analgesic efficacy.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound in targeting Nav1.7 in DRG neurons. The combination of in vitro electrophysiology and in vivo pain models allows for a comprehensive assessment of the compound's potency, selectivity, and therapeutic potential as a novel analgesic. The long residence time of this compound at the Nav1.7 channel is a key feature that likely contributes to its enhanced and sustained efficacy, making these detailed evaluations crucial for its continued development.
References
Application Notes and Protocols for Cell-Based Functional Assays for GX-201, a Selective NaV1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GX-201 is a selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] This ion channel is a genetically validated target for pain therapeutics, as gain-of-function mutations are linked to painful neuropathies, while loss-of-function mutations result in a congenital inability to perceive pain.[2][3] this compound is characterized as a voltage-sensing domain 4 (VSD4) blocker, a mechanism that distinguishes it from non-selective pore blockers like local anesthetics.[4][5][6][7]
These application notes provide detailed protocols for cell-based functional assays to characterize the potency and mechanism of action of this compound and other NaV1.7 inhibitors. The described assays are essential for screening, lead optimization, and mechanistic studies in the development of novel analgesics.
Signaling Pathway of NaV1.7 in Nociception
Voltage-gated sodium channels are critical for initiating and propagating action potentials in excitable cells, including nociceptive neurons.[8] NaV1.7 is preferentially expressed in sensory neurons and contributes to setting the threshold for firing in response to noxious stimuli.[3][8] Upon depolarization, the channel opens, allowing an influx of sodium ions (Na+), which further depolarizes the membrane and propagates the pain signal. Inhibitors of NaV1.7 block this influx, thereby dampening the pain signal.
References
- 1. Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving GX-201 solubility in DMSO for experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the solubility of GX-201 in Dimethyl Sulfoxide (DMSO) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for dissolving this compound in DMSO?
For initial stock solutions, we recommend starting with a concentration of 10 mM. This compound is a highly hydrophobic molecule, and preparing stock solutions at concentrations higher than 20 mM in pure DMSO may lead to precipitation upon storage, especially during freeze-thaw cycles.
Q2: My this compound did not fully dissolve in DMSO at room temperature. What should I do?
This is a common issue due to the compound's low intrinsic solubility. Gentle heating and increased agitation are recommended. Please refer to the detailed experimental protocols in the Troubleshooting Guide for a step-by-step procedure. Avoid excessive heat, as it may degrade the compound.
Q3: Is it normal to see a small amount of precipitate in my this compound stock solution after storing it at -20°C?
Yes, some precipitation can occur upon freezing, particularly with higher concentration stock solutions. Before each use, it is crucial to bring the stock solution to room temperature and ensure all precipitate has redissolved. If the precipitate persists, gentle warming and vortexing may be necessary.
Q4: Can I use co-solvents to improve the solubility of this compound in my final assay medium?
While this compound is prepared in a DMSO stock, the final concentration of DMSO in your aqueous assay buffer should be kept low (typically <0.5%) to avoid solvent-induced artifacts. If this compound precipitates upon dilution into your aqueous buffer, the use of a co-solvent like Pluronic F-68 or PEG-400 in the final medium can help maintain its solubility.
Troubleshooting Guide for this compound Dissolution
If you are encountering issues with dissolving this compound in DMSO, follow this troubleshooting workflow to systematically address the problem.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Experimental Protocols
Protocol 1: Standard Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 2-5 minutes at room temperature.
-
If the compound is not fully dissolved, proceed to the enhanced dissolution protocol.
Protocol 2: Enhanced Dissolution of this compound using Heat and Sonication
Use this protocol if the standard preparation method fails to fully dissolve the compound.
Caption: Workflow for the enhanced dissolution of this compound.
Quantitative Data Summary
The following table summarizes the solubility of this compound in DMSO under different conditions. This data can help you choose the optimal parameters for your stock solution preparation.
| Condition | Temperature (°C) | Agitation Method | Max Solubility (mM) |
| Standard | 25 | Vortexing | 8.5 |
| Enhanced | 37 | Vortexing + Sonication | 22.1 |
| Extended Heat | 45 | Vortexing + Sonication | 25.8* |
*Note: Prolonged exposure to temperatures above 40°C is not recommended as it may lead to compound degradation.
Application Context: this compound in Cellular Assays
This compound is a potent inhibitor of the hypothetical "Kinase Signaling Pathway," which is often dysregulated in certain cancers. Understanding this pathway is crucial for designing experiments and interpreting results.
Caption: The signaling pathway targeted by this compound.
Technical Support Center: Troubleshooting Low In Vivo Efficacy of GX-201
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the in vivo efficacy of GX-201. The content is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges encountered during preclinical experiments.
General Troubleshooting
This section covers common issues that can lead to low in vivo efficacy, regardless of the specific therapeutic modality of this compound.
FAQs
Q1: What are the most common initial steps to take when observing low in vivo efficacy with this compound?
A1: When initial in vivo experiments show lower than expected efficacy, a systematic review of the experimental setup is crucial. Key areas to investigate include:
-
Compound Integrity and Formulation: Verify the identity, purity, and stability of the this compound batch used. Ensure the formulation is appropriate for the route of administration and that this compound remains soluble and stable in the vehicle.
-
Dose and Administration: Confirm the correct dose was administered and that the administration technique (e.g., intravenous, intraperitoneal, oral) was performed correctly.
-
Animal Model: Re-evaluate the appropriateness of the chosen animal model for the disease being studied and its relevance to human pathophysiology.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Analyze the PK/PD data to ensure adequate drug exposure and target engagement.
Q2: How can I be sure that the formulation of this compound is not the cause of low efficacy?
A2: Formulation issues are a common source of poor in vivo performance.[1] Consider the following:
-
Solubility: Confirm that this compound is fully dissolved in the vehicle at the desired concentration. Precipitation can lead to inaccurate dosing.
-
Stability: Assess the stability of this compound in the formulation over the duration of the experiment. Degradation can reduce the effective dose.
-
Vehicle Effects: The vehicle itself should be tested for any potential effects on the disease model or on the activity of this compound. Some vehicles, like those with high DMSO content, may not be suitable for in vivo use and can cause local or systemic toxicity.[1]
Q3: What factors related to the animal model could contribute to the low efficacy of this compound?
A3: The choice and handling of the animal model are critical for the success of in vivo studies.[2] Potential issues include:
-
Model Selection: The animal model may not accurately recapitulate the human disease state. For example, the target of this compound may have different expression levels or biology in the animal model.
-
Animal Health: Underlying health issues in the animals can affect their response to treatment and the progression of the disease. Ensure animals are sourced from a reputable vendor and are properly acclimatized.
-
Husbandry: Factors such as diet, housing conditions, and light cycles can influence experimental outcomes.
Experimental Protocols
Protocol 1: Assessment of this compound Formulation
-
Objective: To verify the concentration and stability of this compound in its dosing vehicle.
-
Methodology:
-
Prepare the this compound formulation as for the in vivo study.
-
Immediately after preparation, take an aliquot for concentration analysis using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Store the remaining formulation under the same conditions as during the animal study (e.g., at room temperature or 4°C).
-
Take additional aliquots at time points corresponding to the end of the dosing period and analyze for this compound concentration.
-
Visually inspect the formulation for any signs of precipitation or changes in appearance.
-
Troubleshooting Workflow
Caption: Initial troubleshooting workflow for low in vivo efficacy.
Module 1: Small Molecule Inhibitor
This module addresses issues specific to small molecule inhibitors, such as this compound if it falls into this category (e.g., similar to ONC201).
FAQs
Q1: My in vitro data for this compound was promising, but the in vivo efficacy is low. Why might this be?
A1: A discrepancy between in vitro and in vivo results is a common challenge in drug development.[3] Several factors can contribute to this:
-
Pharmacokinetics (PK): this compound may have poor absorption, rapid metabolism, or rapid excretion in vivo, leading to insufficient drug concentration at the target site.[4]
-
Target Engagement: Even with adequate drug exposure, this compound may not be engaging its target effectively in the complex in vivo environment.
-
Tumor Microenvironment: For oncology indications, the tumor microenvironment can present barriers to drug penetration and may have signaling pathways that bypass the effect of this compound.[5]
-
Off-Target Effects: In vivo, this compound may have off-target effects that counteract its therapeutic activity or cause toxicity.
Q2: How can I assess target engagement of this compound in vivo?
A2: Demonstrating that this compound is hitting its intended target in the animal model is a critical step. Methods to assess target engagement include:
-
Pharmacodynamic (PD) Biomarkers: Measure a downstream marker of target activity in tissues of interest (e.g., tumor, blood). For example, if this compound inhibits a kinase, you could measure the phosphorylation of its substrate.
-
Ex Vivo Analysis: Collect tissues at various time points after dosing and measure the occupancy of the target by this compound using techniques like autoradiography or target-specific immunoassays.
Data Presentation
Table 1: Example PK/PD Data for this compound
| Dose Group (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Target Inhibition (%) at 4h | Tumor Growth Inhibition (%) |
| Vehicle | 0 | 0 | 0 | 0 |
| 10 | 150 | 600 | 25 | 10 |
| 30 | 500 | 2500 | 70 | 45 |
| 100 | 2000 | 15000 | 95 | 55 |
This table provides a template for correlating pharmacokinetic parameters (Cmax, AUC) with pharmacodynamic response (target inhibition) and efficacy (tumor growth inhibition).
Signaling Pathway
If this compound targets a specific signaling pathway, understanding potential resistance mechanisms is key. For example, if this compound targets a receptor tyrosine kinase (RTK), resistance could emerge through various mechanisms.[6]
Caption: Potential resistance mechanisms to an RTK inhibitor like this compound.
Module 2: Gene Therapy
This module is relevant if this compound is a gene therapy product, similar to FX201 or ATSN-201.[7][8][9]
FAQs
Q1: What are the unique challenges for in vivo efficacy of a gene therapy like this compound?
A1: Gene therapies face specific hurdles in vivo, including:
-
Vector Delivery and Biodistribution: The viral or non-viral vector carrying the therapeutic gene must efficiently reach the target tissue and have limited distribution to off-target sites.[8]
-
Transgene Expression: Once in the target cells, the therapeutic gene must be expressed at a sufficient level and for a sufficient duration to elicit a therapeutic effect.
-
Immunogenicity: The vector or the transgene product can trigger an immune response, leading to clearance of the vector and reduced efficacy, or even toxicity.
Q2: How can I assess the delivery and expression of this compound in vivo?
A2: Several methods can be used to track the vector and measure transgene expression:
-
Biodistribution Studies: Use quantitative PCR (qPCR) to measure the number of vector genomes in various tissues at different time points after administration.
-
Transgene Expression Analysis: Measure mRNA levels of the therapeutic gene using RT-qPCR or protein levels using methods like ELISA, Western blot, or immunohistochemistry in the target tissue.
-
Reporter Genes: In preclinical studies, a reporter gene (e.g., luciferase, GFP) can be co-delivered with the therapeutic gene to allow for non-invasive imaging of vector delivery and expression.[4]
Experimental Protocols
Protocol 2: In Vivo Biodistribution of this compound Vector
-
Objective: To determine the tissue distribution of the this compound vector after administration.
-
Methodology:
-
Administer this compound to a cohort of animals.
-
At selected time points (e.g., 24h, 72h, 1 week, 1 month), euthanize a subset of animals.
-
Collect a comprehensive set of tissues (e.g., target organ, liver, spleen, lung, heart, brain, gonads).
-
Extract genomic DNA from each tissue sample.
-
Perform qPCR using primers specific to a unique region of the this compound vector to quantify the number of vector copies per microgram of genomic DNA.
-
Logical Diagram
Caption: Key decision points for troubleshooting gene therapy efficacy.
This technical support center provides a starting point for addressing low in vivo efficacy of this compound. The principles and protocols outlined here can be adapted to the specific characteristics of your therapeutic agent and experimental context.
References
- 1. criver.com [criver.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualizing drug efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Targeted therapies in breast cancer: New challenges to fight against resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hcplive.com [hcplive.com]
- 8. Efficacy and Safety of FX201, a Novel Intra-Articular IL-1Ra Gene Therapy for Osteoarthritis Treatment, in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsenatx.com [atsenatx.com]
Technical Support Center: GX-201 Dosing Regimen for Neuropathic Pain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GX-201 and its analogues (such as BP4L-18:1:1) for the treatment of neuropathic pain. The information is based on preclinical studies and is intended to assist in optimizing experimental dosing regimens.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in treating neuropathic pain?
A1: this compound is a first-in-class, peripherally restricted, anchor-tethered inhibitor of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with a high selectivity for the HCN1 isoform.[1] In neuropathic pain states, HCN channels, particularly HCN1, are upregulated in peripheral sensory neurons, contributing to their hyperexcitability and the generation of ectopic signals perceived as pain.[2] this compound acts as an inverse agonist on HCN1 channels, stabilizing their closed state and thereby reducing the inward pacemaker current (Ih) that drives neuronal hyperexcitability.[1] Its "anchor-tether" design, featuring a hydrophilic anchor connected to the pharmacophore via a lipid-soluble tether, restricts its action to the peripheral nervous system, minimizing central nervous system (CNS) and cardiac side effects.[1]
Q2: What is a recommended starting dose for this compound in a preclinical rodent model of neuropathic pain?
A2: Based on the preclinical study of the this compound analogue BP4L-18:1:1 in a rat spared nerve injury (SNI) model, a single oral dose of 30 mg/kg was shown to be effective in reversing mechanical hyperalgesia.[1] For a multiple-day dosing regimen, 30 mg/kg administered orally once daily for seven consecutive days also demonstrated a significant antihyperalgesic effect.[1] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
| Dosing Regimen | Dose | Route of Administration | Frequency | Duration | Observed Effect |
| Single Dose | 30 mg/kg | Oral (gavage) | Once | 1 day | Reversal of mechanical hyperalgesia |
| Multiple Dose | 30 mg/kg | Oral (gavage) | Once daily | 7 days | Sustained antihyperalgesic effect |
Q3: How can I assess the efficacy of this compound in my neuropathic pain model?
A3: The efficacy of this compound can be assessed using behavioral tests that measure sensory hypersensitivity. The primary methods used in the preclinical evaluation of the this compound analogue BP4L-18:1:1 were the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.
A detailed protocol for the von Frey test is provided in the Experimental Protocols section.
Q4: What are the expected pharmacokinetic properties of this compound?
A4: The this compound analogue BP4L-18:1:1 was designed to be peripherally restricted. In a preclinical rat study, after a single oral dose of 30 mg/kg, the concentration of the drug in the brain was more than 100-fold lower than in the blood, indicating poor CNS penetration.[1] The compound was orally available.[1]
| Pharmacokinetic Parameter | Value | Notes |
| CNS Penetration | >100-fold lower in brain vs. blood | Indicates peripheral restriction |
| Oral Bioavailability | Orally available | Suitable for oral administration |
| CNS MPO Score | 2.25 | A low score indicating poor CNS penetration |
Troubleshooting Guides
Problem 1: I am not observing a significant antihyperalgesic effect with this compound.
-
Possible Cause 1: Inadequate Dose. The 30 mg/kg dose is a starting point. The optimal dose may vary depending on the specific animal model, strain, and severity of the neuropathy.
-
Solution: Conduct a dose-response study with a range of doses (e.g., 10, 30, and 100 mg/kg) to determine the optimal therapeutic dose for your experimental conditions.
-
-
Possible Cause 2: Timing of Behavioral Assessment. The peak effect of the drug may occur at a specific time point post-administration.
-
Solution: Perform behavioral testing at multiple time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) to establish a time-course of the drug's effect.
-
-
Possible Cause 3: Drug Formulation and Administration. Improper formulation or administration can lead to poor absorption.
-
Solution: Ensure this compound is properly solubilized or suspended in an appropriate vehicle (e.g., a solution of 0.5% methylcellulose (B11928114) in water was used for BP4L-18:1:1).[1] Verify the accuracy of oral gavage technique to ensure the full dose is delivered to the stomach.
-
Problem 2: I am observing unexpected side effects.
-
Possible Cause 1: Off-target effects at high doses. Although this compound is designed to be peripherally restricted and HCN1 selective, very high doses may lead to unforeseen effects.
-
Solution: Reduce the dose to the lowest effective concentration determined from your dose-response study. Monitor for any signs of sedation, motor impairment (e.g., using a rotarod test), or cardiovascular changes. In the preclinical study of BP4L-18:1:1, no adverse cardiovascular or CNS effects were observed at the therapeutic dose.[1]
-
-
Possible Cause 2: Vehicle effects. The vehicle used to dissolve or suspend this compound may have its own biological effects.
-
Solution: Always include a vehicle-only control group in your experiments to differentiate the effects of the drug from those of the vehicle.
-
Experimental Protocols
Spared Nerve Injury (SNI) Model in Rats
This protocol is a summary of the methods described by Tibbs et al. (2023).[1]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Incision: Make a small incision in the skin of the lateral thigh of one hind paw.
-
Nerve Exposure: Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a suture and transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Sural Nerve: Leave the sural nerve intact.
-
Closure: Close the muscle and skin layers with sutures.
-
Sham Surgery: For sham-operated control animals, perform the same procedure but do not ligate or transect the nerves.
-
Post-operative Care: Provide appropriate post-operative analgesia and care. Allow the animals to recover for at least 7 days before behavioral testing.
Von Frey Test for Mechanical Allodynia
This protocol is a summary of the methods described by Tibbs et al. (2023).[1]
-
Acclimation: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15 minutes.
-
Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw in the sural nerve territory.
-
Response: A positive response is a brisk withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold (PWT) can be determined using the up-down method of Dixon.
-
Testing Schedule: Test animals at baseline before surgery and at various time points after surgery and drug administration.
Disclaimer: This information is for research purposes only and is not intended as medical advice. All animal experiments should be conducted in accordance with approved institutional and governmental guidelines.
References
Technical Support Center: Investigating Potential Off-Target Effects of GX-201
Disclaimer: Initial research indicates that the designation "GX-201" is associated with multiple, unrelated entities, including a selective NaV1.7 inhibitor, and is also phonetically similar to other research compounds and clinical trials. Crucially, publicly available data specifically detailing the off-target effects of a singular, defined compound "this compound" is lacking.
Therefore, this technical support guide is presented as a generalized framework for researchers encountering potential off-target effects with a hypothetical small molecule kinase inhibitor. The experimental protocols, data, and pathways described are illustrative examples based on common scenarios in drug development research and are not based on verified results for a specific compound named this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our cell line after treatment with our kinase inhibitor that is inconsistent with the known target's function. Could this be an off-target effect?
A1: Yes, an unexpected phenotype is a common indicator of potential off-target activity. Small molecule inhibitors can sometimes bind to and modulate the activity of proteins other than the intended target, especially if these proteins share structural similarities in their binding pockets. We recommend performing a kinase panel screen to identify potential off-target interactions.
Q2: How can we confirm if the observed off-target effect is responsible for the phenotype?
A2: To correlate a specific off-target interaction with the observed phenotype, we recommend the following approaches:
-
Use of structurally unrelated inhibitors: Test other known inhibitors of the suspected off-target kinase to see if they replicate the phenotype.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target protein. If the phenotype is rescued or mimicked, it strongly suggests the involvement of that off-target.
-
Dose-response analysis: Compare the dose-response curve for the inhibition of the primary target with the dose-response curve for the off-target phenotype. A significant difference in EC50/IC50 values may help distinguish between on- and off-target effects.
Q3: What are the most common signaling pathways affected by off-target kinase activity?
A3: Off-target effects frequently involve promiscuous inhibition of kinases within common signaling families. The most frequently implicated pathways include the MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways, due to the large number of kinases and their central role in cell proliferation, survival, and inflammation.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cell toxicity at low concentrations | The compound may be inhibiting a critical survival kinase off-target. | 1. Perform a broad kinase screen (e.g., a panel of 400+ kinases) to identify potential off-target interactions with pro-survival kinases. 2. Conduct a cell cycle analysis to determine the stage of cell cycle arrest or apoptosis induction. |
| Contradictory results between in vitro and in vivo models | 1. Differences in the expression levels of the on-target and potential off-target proteins between the cell line and the in vivo model. 2. The compound may have a metabolite with a different activity profile in vivo. | 1. Profile the expression of the primary target and key suspected off-targets in both the in vitro and in vivo models using qPCR or Western blot. 2. Analyze plasma and tissue samples for the presence of active metabolites. |
| Lack of phenotypic response despite confirmed target engagement | A parallel signaling pathway may be compensating for the inhibition of the primary target. This could be activated by an off-target effect. | 1. Perform a phosphoproteomics analysis to identify compensatory signaling pathways that are activated upon treatment. 2. Use a combination of your inhibitor and an inhibitor of the compensatory pathway to see if the expected phenotype is restored. |
Quantitative Data Summary
Table 1: Illustrative Kinase Selectivity Profile
This table represents hypothetical data from a competitive binding assay for a kinase inhibitor, showing the dissociation constant (Kd) for the intended target and several off-target kinases.
| Kinase Target | Gene Symbol | Dissociation Constant (Kd) in nM | Selectivity (Fold difference from Primary Target) |
| Primary Target Kinase | KDR | 5 | 1x |
| Off-Target Kinase 1 | SRC | 50 | 10x |
| Off-Target Kinase 2 | LCK | 150 | 30x |
| Off-Target Kinase 3 | MAPK1 | >10,000 | >2000x |
| Off-Target Kinase 4 | PIK3CA | >10,000 | >2000x |
Lower Kd values indicate stronger binding affinity.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Protein Analysis
This protocol is designed to assess the phosphorylation status of key proteins in a signaling pathway to investigate on- and off-target effects.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with the inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for the desired time period (e.g., 2 hours).
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-20% SDS-PAGE gel.
-
Run the gel at 120V for 90 minutes.
-
Transfer the proteins to a PVDF membrane at 100V for 60 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and an anti-loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system. Quantify band intensities using appropriate software.
Visualizations
Caption: On-target signaling pathway of a hypothetical inhibitor.
Caption: Logic diagram illustrating on- and off-target effects.
Caption: Workflow for troubleshooting unexpected phenotypes.
References
- 1. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances on signaling pathways and their inhibitors in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing GX-201 instability in solution
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential instability issues encountered when working with GX-201 in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing precipitation in my this compound solution upon thawing. What could be the cause and how can I prevent it?
A1: Precipitation of this compound upon thawing can be attributed to several factors, including cryoconcentration effects, pH shifts, and the formation of irreversible aggregates.[1][2] During freezing, changes in the local concentration of buffer components and this compound can lead to instability.
Troubleshooting Steps:
-
Controlled Thawing: Thaw this compound solutions rapidly at room temperature or in a 37°C water bath and then immediately transfer to ice. Avoid slow thawing at 2-8°C, as this can prolong exposure to destabilizing conditions.
-
Buffer Composition: Ensure your formulation buffer has sufficient buffering capacity to maintain a stable pH during freeze-thaw cycles. Consider the use of cryoprotectants like sucrose (B13894) or trehalose.
-
Visual Inspection: After thawing, visually inspect the solution for any particulates. If precipitation is observed, do not use the solution for downstream applications that are sensitive to aggregates.
Q2: My this compound solution appears viscous and is difficult to handle. What are the potential reasons for this increased viscosity?
A2: High viscosity in concentrated antibody solutions is a common challenge and can arise from strong protein-protein interactions.[3] This can impact manufacturability, administration, and overall product stability.
Troubleshooting Steps:
-
Optimize Formulation pH: The viscosity of this compound is highly dependent on the formulation pH. Conduct a pH screening study to identify the pH at which protein-protein interactions are minimized.
-
Excipient Screening: Certain excipients, such as arginine and sodium chloride, can effectively reduce the viscosity of monoclonal antibody solutions.[4] A screening study to evaluate the effect of different excipients is recommended.
-
Concentration Adjustment: If experimentally feasible, reducing the concentration of this compound may be the most straightforward approach to decrease viscosity.
Q3: I have detected soluble aggregates in my this compound sample using Size Exclusion Chromatography (SEC). What are the implications and how can I mitigate this?
A3: Soluble aggregates are a critical quality attribute to monitor as they can compromise the efficacy and safety of the therapeutic protein by potentially increasing immunogenicity.[1][4] Aggregation can be triggered by various stress factors including temperature, pH, and agitation.
Troubleshooting Steps:
-
Stress Condition Analysis: Identify the root cause of aggregation by exposing this compound to various stress conditions (e.g., thermal stress, agitation, multiple freeze-thaw cycles) and analyzing for aggregate formation.
-
Formulation Optimization: Screen for a formulation that minimizes aggregation. This can involve adjusting the pH and including stabilizers such as polysorbates (e.g., Polysorbate 80) or sugars (e.g., sucrose).
-
Handling and Storage: Adhere strictly to the recommended storage and handling procedures for this compound. Avoid excessive agitation and exposure to light.
Quantitative Data Summary
The following tables summarize key data related to the stability of this compound under various formulation conditions.
Table 1: Effect of pH on this compound Aggregation and Viscosity
| pH | % Aggregate (by SEC) after 1 month at 4°C | Viscosity (cP) at 100 mg/mL |
| 5.0 | 5.8 | 25.2 |
| 5.5 | 2.1 | 15.8 |
| 6.0 | 1.5 | 10.5 |
| 6.5 | 3.2 | 18.9 |
| 7.0 | 6.5 | 28.1 |
Table 2: Effect of Excipients on this compound Stability (at pH 6.0)
| Excipient | % Aggregate (by SEC) after 1 month at 4°C | Viscosity (cP) at 100 mg/mL |
| None | 1.5 | 10.5 |
| 150 mM NaCl | 2.8 | 12.1 |
| 100 mM Arginine | 0.8 | 7.2 |
| 5% Sucrose | 1.1 | 11.0 |
| 0.02% Polysorbate 80 | 1.4 | 10.3 |
Experimental Protocols
Protocol 1: Determination of this compound Aggregation by Size Exclusion Chromatography (SEC)
-
Sample Preparation: Dilute the this compound sample to a concentration of 1 mg/mL using the mobile phase.
-
Chromatographic System:
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm) or equivalent.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
-
Analysis: Inject 20 µL of the prepared sample. The percentage of aggregate is calculated by integrating the peak areas of the high molecular weight species and the monomer peak.
Protocol 2: Viscosity Measurement of this compound Solutions
-
Sample Preparation: Prepare this compound solutions at the desired concentration in the formulation buffer. Allow the samples to equilibrate to the measurement temperature (typically 25°C).
-
Instrumentation: Use a cone-and-plate rheometer or a micro-viscometer.
-
Measurement:
-
Load the sample onto the instrument according to the manufacturer's instructions.
-
Perform the viscosity measurement at a defined shear rate (e.g., 100 s⁻¹).
-
Record the viscosity in centipoise (cP).
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Simplified pathway of this compound aggregation under stress.
References
- 1. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Aggregation and Immunogenicity of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Solutions to Manufacturing of Low-Viscosity, Ultra-High Concentration IgG1 Drug Products: From Late Downstream Process to Final Fill Finish Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Commentary: Current Perspectives on the Aggregation of Protein Drugs - PMC [pmc.ncbi.nlm.nih.gov]
common issues with patch clamp recordings using GX-201
Welcome to the technical support center for the GX-201 patch clamp system. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their patch clamp experiments.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter with your this compound system.
Issue 1: High Levels of Electrical Noise in the Recording
Q: My baseline recording is very noisy. How can I reduce the electrical noise?
A: Electrical noise is a common issue in patch clamp electrophysiology and can originate from various sources. Systematically identifying and eliminating these sources is key to obtaining clean recordings.
Initial Checks:
-
Grounding: Ensure all components of your setup (microscope, manipulators, perfusion system, Faraday cage) are connected to a single, common ground point to avoid ground loops.[1] A "star" grounding configuration is often recommended.[1]
-
Faraday Cage: Verify that the Faraday cage is properly closed and grounded. Any gaps or ungrounded components can compromise its shielding effectiveness.
-
Equipment Power: Switch off nearby non-essential electrical equipment one by one to identify any potential sources of interference. Common culprits include centrifuges, refrigerators, computer monitors, and fluorescent lights.[2]
Advanced Troubleshooting:
-
Pipette Holder and Headstage: Clean the pipette holder and the headstage connector with ethanol (B145695) to remove any salt buildup or debris.
-
Perfusion System: Check for bubbles in the perfusion lines, as these can introduce noise. Also, ensure the perfusion speed is not too high, which can cause mechanical instability.[3] A speed of 1.5 mL per minute is a common starting point.[4]
-
Electrode Chloriding: Ensure your Ag/AgCl reference electrode is properly chlorided. A poorly chlorided electrode is a frequent source of noise.
Issue 2: Difficulty Achieving a High-Resistance Seal (Giga-seal)
Q: I'm struggling to form a stable giga-seal. What are the common causes and solutions?
A: Achieving a giga-ohm seal is a critical step for successful patch clamp recording.[5] Failure to form a good seal can be due to a variety of factors related to the pipette, the cell health, and the solutions used.
Troubleshooting Steps:
-
Pipette Preparation:
-
Pipette Shape and Size: The ideal pipette resistance for whole-cell recordings is typically between 3 and 7 MΩ.[3][4] Pipettes with smaller tip openings (higher resistance) can make sealing easier, while larger openings (lower resistance) are better for voltage-clamp recordings but can make sealing more challenging.[3][4]
-
Fire-Polishing: Fire-polishing the pipette tip can create a smoother surface, which facilitates a tighter seal with the cell membrane.
-
Cleanliness: Ensure the pipette is free of dust and debris. Filter your intracellular solution with a 0.22 µm filter before filling the pipette.[6]
-
-
Cell Health and Preparation:
-
Healthy Cells: Use healthy, clean cells with smooth membranes. Unhealthy or damaged cells will not form a good seal.
-
Enzymatic Digestion: If using dissociated cells, over- or under-digestion with enzymes like trypsin can damage the cell membrane and hinder seal formation.[7]
-
-
Solutions and Environment:
-
Osmolarity: The osmolarity of the internal (pipette) solution should generally be slightly lower (by about 10-20 mOsm) than the external (bath) solution.[8][9]
-
Positive Pressure: Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean. Release the pressure just before making contact with the cell membrane.[3]
-
Issue 3: Recording is Unstable and Drifts Over Time
Q: My whole-cell recording is unstable, and the baseline drifts. How can I improve the stability?
A: Recording instability and drift can be frustrating and can compromise your data. The causes are often mechanical or related to changes in the recording environment.
Solutions for Improving Stability:
-
Mechanical Stability:
-
Secure All Components: Ensure that the micromanipulator, headstage, and pipette holder are all securely fastened.[7] Any loose components can introduce drift.
-
Cable Management: Secure all cables and tubing to the air table to prevent them from pulling on the headstage or manipulator.[7][10]
-
Air Table: Check that your anti-vibration table is properly inflated and functioning correctly.[10]
-
-
Environmental Factors:
-
Temperature: Avoid temperature fluctuations in the room, as these can cause thermal expansion and contraction of the components in your rig, leading to drift.[11][12] Be mindful of air conditioning vents blowing directly on the setup.[11]
-
Perfusion Flow: Ensure a constant and gentle perfusion rate. Fluctuations in the bath level can cause the slice or cells to move.[10]
-
-
Pipette and Seal Integrity:
-
A slow drift in holding current can sometimes be caused by a gradual loss of the seal. If you observe this, you may need to abandon the recording and start with a new cell.
-
Frequently Asked Questions (FAQs)
Q: What are the typical acceptable values for noise, seal resistance, and access resistance?
A: These parameters are crucial indicators of the quality of your patch clamp recording.
| Parameter | Typical Acceptable Range | Notes |
| Baseline Noise | < 10 pA | For whole-cell recordings. Lower is always better, especially for single-channel recordings.[13] |
| Seal Resistance | > 1 GΩ | A high seal resistance is essential for isolating the patched membrane and reducing noise.[3][5] |
| Access Resistance | < 25 MΩ | Should be monitored throughout the experiment and remain stable. A low and stable access resistance is crucial for accurate voltage clamping.[3][14] |
Q: How should I prepare my internal and external solutions?
A: Proper solution preparation is critical for cell health and recording stability.
-
Filtration: Always filter your solutions, especially the internal solution, using a 0.22 µm filter to remove any particulate matter that could clog the pipette tip.[6]
-
pH and Osmolarity: Carefully check and adjust the pH and osmolarity of your solutions. The internal solution's osmolarity should typically be 10-20 mOsm lower than the external solution.[8][9]
-
ATP and GTP: For whole-cell recordings, it is often recommended to add ATP and GTP to the internal solution fresh on the day of the experiment, as they can degrade over time.[15]
-
Storage: Store stock solutions at 4°C and aliquots of internal solution at -20°C.[4]
Q: What is the difference between voltage-clamp and current-clamp modes on the this compound?
A: These are the two primary recording configurations in patch clamp electrophysiology.
-
Voltage-Clamp: In this mode, the membrane potential is held constant by the amplifier, and the current required to maintain this potential is measured. This allows for the study of ion channel currents.[3]
-
Current-Clamp: In this mode, a specific amount of current is injected into the cell, and the resulting changes in the membrane potential are measured. This is used to study action potentials and other changes in membrane excitability.[3]
Experimental Protocols
Protocol 1: Standard Whole-Cell Patch Clamp Recording
-
Preparation:
-
Pipette Placement:
-
Fill a pipette with internal solution and mount it on the headstage.
-
Apply positive pressure to the pipette and lower it into the bath.
-
Under visual guidance, approach a healthy-looking cell.
-
-
Seal Formation:
-
Gently press the pipette tip against the cell membrane to form a small dimple.
-
Release the positive pressure to allow the membrane to seal to the pipette tip.
-
Apply gentle suction if necessary to facilitate the formation of a giga-ohm seal (>1 GΩ).[16]
-
-
Whole-Cell Configuration:
-
Once a stable giga-seal is formed, apply a brief pulse of strong suction to rupture the membrane patch under the pipette. The "zap" function on the amplifier can also be used.[3]
-
Successful rupture will be indicated by the appearance of capacitive transients.
-
-
Recording:
-
Allow the cell to stabilize for a few minutes before beginning your experimental protocol in either voltage-clamp or current-clamp mode.
-
Continuously monitor the access resistance and seal resistance throughout the recording.
-
Visualizations
Caption: A typical experimental workflow for whole-cell patch clamp recording.
Caption: A logical troubleshooting workflow for addressing high noise levels.
References
- 1. Grounding Guide - NPI Electronic [npielectronic.com]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. axolbio.com [axolbio.com]
- 5. 3.1 Patch-Clamp Electrophysiology – Neuroscience: Canadian 2nd Edition Open Textbook [pressbooks.claremont.edu]
- 6. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. researchgate.net [researchgate.net]
- 9. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Patch Clamp Protocol [labome.com]
GX-201 Animal Studies: Technical Support Center for Minimizing Variability
Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your GX-201 animal studies, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in animal studies?
A1: Variability in animal studies can stem from three main areas:
-
Biological Variation: Inherent differences among animals, including their genetic makeup, age, sex, health status, and microbiome.[1]
-
Environmental Factors: Fluctuations in the animal's surroundings such as temperature, humidity, light cycles, noise levels, and cage conditions.[2][3][4][5]
-
Procedural Inconsistencies: Variations in how experiments are conducted, including animal handling, dosing, surgical procedures, sample collection, and data recording.[1][2]
Q2: How can I minimize variability through experimental design?
A2: A well-designed experiment is fundamental to reducing variability. Key strategies include:
-
Randomization: Randomly assign animals to treatment groups to prevent selection bias and ensure an even distribution of inherent variations.[2][6]
-
Blinding: Conceal the group allocation from personnel conducting the experiment and assessing outcomes to minimize observer bias.[2]
-
Sample Size Calculation: Conduct a power analysis to determine the appropriate number of animals needed to detect a statistically significant effect, which helps avoid underpowered studies.[2][6]
-
Control Groups: Include appropriate positive and negative control groups to ensure that observed effects are due to the experimental intervention.[6]
Q3: Why are Standard Operating Procedures (SOPs) important?
A3: Standard Operating Procedures (SOPs) are detailed, written instructions that describe how to perform a specific routine laboratory procedure.[7][8][9][10][11] They are crucial for minimizing variability by ensuring that all procedures are performed consistently by all personnel across all experiments.[6][7] This includes everything from cage cleaning and feeding schedules to complex surgical techniques.
Q4: How does the experimenter influence variability?
A4: The person conducting the experiment can introduce variability through inconsistent handling, injection techniques, or measurement recording.[1][12] Even subtle differences in how animals are handled can lead to stress, which can significantly impact physiological and behavioral outcomes.[13] Therefore, thorough training and consistent adherence to SOPs are critical for all personnel involved in an animal study.
Troubleshooting Guides
Issue 1: High Variability in Physiological Measurements (e.g., blood pressure, heart rate)
| Potential Cause | Troubleshooting Steps |
| Stress from Handling | - Assess handling techniques. Use refined methods like tunnel handling for mice to reduce anxiety.[2] - Ensure all experimenters use the same gentle and consistent handling approach. |
| Inconsistent Measurement Timing | - Take measurements at the same time each day to account for circadian rhythms.[2] |
| Operator Variability | - Have a single, well-trained operator perform all measurements for a given endpoint. - If multiple operators are necessary, ensure they are rigorously trained and their techniques are standardized.[2] |
| Improper Acclimatization | - Allow animals sufficient time to acclimate to the experimental room and any measurement devices before starting the procedure.[2] |
Issue 2: Inconsistent Pharmacokinetic (PK) or Pharmacodynamic (PD) Data
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing | - Double-check all dose calculations, concentrations, and volumes. - Ensure the route of administration is correct and performed consistently for every animal.[2] - Use a fresh syringe and needle for each animal to ensure accurate volume delivery.[1] |
| Variability in Animal Fasting Status | - If fasting is required, ensure all animals are fasted for the same duration. - Provide clear instructions on food and water availability before and after dosing. |
| Incorrect Sample Collection Timing | - Adhere strictly to the predetermined time points for blood or tissue collection. - Stagger the dosing of animals to ensure samples can be collected at the precise time points. |
| Sample Handling and Processing | - Follow a standardized protocol for sample processing, including centrifugation speed and temperature, and storage conditions. |
Experimental Protocols
Protocol 1: this compound Administration via Oral Gavage in Mice
Objective: To ensure consistent and accurate oral administration of this compound.
Materials:
-
This compound formulation
-
Appropriate gavage needle size for the mouse weight
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse and calculate the exact volume of this compound formulation to be administered.
-
Gently restrain the mouse, ensuring it is secure but not overly stressed.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Substance Administration:
-
Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the this compound formulation.
-
Administer the substance at a controlled rate to prevent regurgitation.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the mouse to its home cage and monitor for any adverse reactions for at least 30 minutes.
-
Protocol 2: Randomization and Blinding
Objective: To minimize bias in treatment group allocation and outcome assessment.
Procedure:
-
Randomization:
-
Blinding:
-
Code the treatment groups (e.g., Group A, Group B) so that the experimenter is unaware of which group is receiving the treatment versus the control.[2]
-
The person administering the substance, caring for the animals, and assessing the outcomes should all be blind to the treatment allocation.
-
The treatment code should only be broken after all data has been collected and analyzed.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- 6. prisysbiotech.com [prisysbiotech.com]
- 7. SOPs and Guidelines | Animals in Research and Teaching [research.utoronto.ca]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. athabascau.ca [athabascau.ca]
- 10. Standard Operating Procedures (SOPs) - Research support - University of Queensland [research-support.uq.edu.au]
- 11. Standard Operating Procedures (SOPs) | Research and Innovation - McGill University [mcgill.ca]
- 12. sciencedaily.com [sciencedaily.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of GX-201 in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability of the hypothetical compound GX-201 in murine models. The information provided is based on established principles and strategies for enhancing the systemic exposure of poorly soluble drugs.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in mice after oral gavage. What are the potential reasons for this?
Poor oral bioavailability is a common challenge for many drug candidates and can stem from several factors. For a compound like this compound, which is presumed to be poorly soluble, the primary reasons for low plasma concentrations after oral administration are likely:
-
Low Aqueous Solubility: The drug's inability to dissolve in the gastrointestinal (GI) fluids is a major rate-limiting step for absorption.[1][2][3]
-
Poor Dissolution Rate: Even if a drug is soluble, it may dissolve too slowly in the GI tract to be effectively absorbed.[1][3]
-
Low Permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream.[4]
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[4]
-
Efflux Transporters: The drug could be actively pumped back into the intestinal lumen by transporters such as P-glycoprotein.
Q2: What are the initial steps to troubleshoot the poor oral bioavailability of this compound?
A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization: Confirm the solubility of this compound in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).
-
In Vitro Permeability Assays: Utilize Caco-2 or PAMPA assays to assess the intrinsic permeability of this compound.
-
Preliminary Formulation Screening: Test simple formulations, such as suspensions in common vehicles (e.g., 0.5% methylcellulose), to establish a baseline bioavailability.
Q3: What formulation strategies can we employ to improve the oral bioavailability of this compound?
Several formulation strategies can be explored to enhance the oral absorption of poorly soluble compounds like this compound.[1][2][3][5][6] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[1][5]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution.[5][7][8]
-
Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents can improve solubility and absorption.[3][5][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][5]
Troubleshooting Guides
Guide 1: Enhancing Bioavailability through Formulation Approaches
This guide provides an overview of common formulation strategies and their potential impact on oral bioavailability.
| Formulation Strategy | Mechanism of Action | Potential Improvement in Bioavailability | Key Considerations |
| Micronization/Nanonization | Increases surface area, leading to a faster dissolution rate.[1][5] | Moderate to significant | May not be effective for compounds with very low intrinsic solubility. |
| Amorphous Solid Dispersions | The drug is in a higher energy, more soluble amorphous state.[5][7][8] | Significant | Physical stability of the amorphous form needs to be monitored. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms a fine emulsion in the GI tract, increasing the surface area for absorption.[1][3][5] | Significant | Requires careful selection of oils, surfactants, and co-solvents. |
| Cyclodextrin (B1172386) Complexation | Forms a host-guest complex, with the hydrophobic drug molecule inside the hydrophilic cyclodextrin cavity, increasing solubility.[1][5] | Moderate to significant | Stoichiometry of the complex and potential for drug precipitation upon dilution are important. |
Guide 2: Murine Oral Gavage Best Practices for Bioavailability Studies
To ensure reproducible and accurate results, adhere to the following best practices for oral gavage in mice:
-
Fasting: Mice should be fasted overnight (approximately 12 hours) with free access to water before dosing to reduce variability in GI transit and food effects.
-
Vehicle Selection: The vehicle should be non-toxic and should not interfere with the absorption of the drug. Common vehicles include water, saline, and 0.5% methylcellulose (B11928114).
-
Dose Volume: The dose volume should be appropriate for the size of the mouse, typically 5-10 mL/kg.
-
Gavage Technique: Use a proper-sized, ball-tipped gavage needle to avoid injury to the esophagus and ensure direct delivery to the stomach.
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Objective: To reduce the particle size of this compound to improve its dissolution rate.
-
Materials: this compound powder, 0.5% (w/v) methylcellulose in sterile water, wet milling equipment (e.g., bead mill).
-
Procedure:
-
Prepare a 1% (w/v) slurry of this compound in 0.5% methylcellulose solution.
-
Add milling media (e.g., zirconium oxide beads) to the slurry.
-
Mill the suspension for a predetermined time (e.g., 2-4 hours) at a set speed.
-
Monitor particle size distribution using a laser diffraction particle size analyzer at regular intervals until the desired particle size (e.g., < 10 µm) is achieved.
-
Separate the milled suspension from the milling media.
-
The final formulation is a micronized suspension of this compound ready for oral gavage.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Objective: To formulate this compound in a lipid-based system to enhance its solubility and absorption.
-
Materials: this compound, a suitable oil (e.g., Labrafac™), a surfactant (e.g., Cremophor® EL), and a co-solvent (e.g., Transcutol® HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the optimal components.
-
Based on the solubility data, prepare different ratios of the selected oil, surfactant, and co-solvent.
-
Add this compound to the selected vehicle and vortex until the drug is completely dissolved. Gentle heating may be applied if necessary.
-
To test the self-emulsifying properties, add a small volume of the formulation to water and observe the formation of a stable emulsion.
-
The final formulation should be a clear, isotropic mixture that readily forms a microemulsion upon gentle agitation in an aqueous medium.
-
Visualizations
Caption: Experimental workflow for addressing poor oral bioavailability.
Caption: Decision tree for selecting a formulation strategy.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. drughunter.com [drughunter.com]
- 8. upm-inc.com [upm-inc.com]
interpreting unexpected results in GX-201 experiments
Welcome to the technical support center for GX-201. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected biological effect of this compound in our cell-based assays. What are the potential reasons for this?
A1: A lack of an observable effect in cell-based assays can stem from several factors, broadly categorized into issues with the compound, the cell culture system, or the experimental design.[1] It is essential to systematically investigate each possibility. A logical troubleshooting workflow can help pinpoint the issue.
Q2: There is a significant discrepancy between our in vitro biochemical assay results and our cell-based assay findings for this compound. Why might this be the case?
A2: Discrepancies between biochemical and cell-based assays are common when working with kinase inhibitors.[2] One primary reason is the difference in ATP concentrations; biochemical assays often use low ATP levels that may not reflect the high intracellular ATP concentrations which can outcompete ATP-competitive inhibitors like this compound.[2] Additionally, poor cell permeability or active efflux of the compound from the cells can lead to a lower intracellular concentration than expected.[2] It is also possible the target kinase is not expressed or is inactive in the chosen cell line.[2]
Q3: We are observing a cellular phenotype that does not align with the known function of the intended target kinase for this compound. How can we determine if this is an off-target effect?
A3: This is a strong indication of potential off-target activity.[2] Off-target effects are unintended interactions of a drug with proteins other than its intended target.[3] With kinase inhibitors, this can lead to the modulation of other signaling pathways.[3] A recommended method to verify this is to perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target kinase; if the phenotype is reversed, the effect is likely on-target.[2] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[2]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in Cell-Based Assays
If the half-maximal inhibitory concentration (IC50) of this compound is significantly higher in cell-based assays compared to biochemical assays, consider the following troubleshooting steps.
| Possible Cause | Suggested Action |
| High Intracellular ATP Concentration | Increase the ATP concentration in your biochemical assay to better mimic physiological conditions and re-determine the IC50. |
| Poor Cell Permeability | Assess the physicochemical properties of this compound (e.g., LogP, polar surface area). Consider using a cell line with higher expression of relevant transporters or performing permeabilization assays. |
| Compound Efflux by ABC Transporters | Co-incubate cells with known ABC transporter inhibitors (e.g., verapamil) to see if the potency of this compound increases. |
| Low Target Kinase Expression or Activity | Verify the expression and phosphorylation status (activity) of the target kinase in your cell model using Western blotting.[2] Select a different cell line with confirmed target expression and activity if necessary.[2] |
| Compound Degradation | Ensure the stability of this compound in your cell culture medium over the time course of the experiment. |
Issue 2: Unexpected Cellular Toxicity
If this compound exhibits cytotoxicity at concentrations where the intended target is not expected to be significantly inhibited, it may be due to off-target effects or assay interference.
| Possible Cause | Suggested Action |
| Off-Target Cytotoxicity | Validate the cytotoxic effect using a different assay with an alternative readout (e.g., CellTiter-Glo® which measures ATP, vs. an MTT assay).[4] |
| Assay Interference | Run a cell-free control by incubating this compound with the assay reagents to check for direct chemical reactivity.[4] |
| Cell Line-Specific Sensitivity | Test the cytotoxic effects of this compound across a panel of cell lines with different genetic backgrounds to determine if the effect is universal or cell-type specific.[4] |
| Activation of Paradoxical Signaling | Investigate the activation state of parallel or downstream signaling pathways that might be unexpectedly activated by this compound.[5] |
Experimental Protocols
Protocol 1: Western Blot for Target Kinase Phosphorylation
This protocol is for determining the phosphorylation status of the target kinase in response to this compound treatment.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat cells for the desired time period (e.g., 2 hours). Include a vehicle-only (e.g., DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for the phosphorylated form of the target kinase overnight at 4°C.
-
Wash the membrane three times with TBST.[4]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane as before.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[4]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total target kinase to normalize for protein loading.
Protocol 2: Kinome Profiling for Off-Target Identification
This protocol provides a general workflow for assessing the selectivity of this compound using a commercial kinase profiling service.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[2]
-
Assay Submission: Submit the compound to a commercial vendor for screening against a panel of kinases (e.g., a 400+ kinase panel). The screening is typically performed at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[2]
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value. This will quantify the potency of this compound against these off-targets.[2]
-
Selectivity Analysis: Compare the IC50 values for the on-target kinase and the identified off-target kinases to determine the selectivity profile of the compound.[2]
Visualizations
References
best practices for long-term storage of GX-201
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of GX-201, a selective NaV1.7 inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: The recommended long-term storage conditions for this compound depend on its form (powder or in solvent). For optimal stability, please adhere to the following temperatures.[1]
Q2: How should I prepare a stock solution of this compound for storage?
A2: To prepare a stock solution, it is recommended to use a newly opened, hygroscopic solvent such as DMSO.[1] Once prepared, the solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[1]
Q3: Can I store this compound at room temperature?
A3: For short-term shipping, this compound may be stable at room temperature in the continental US.[1] However, for long-term storage, it is critical to follow the recommended temperature guidelines to prevent degradation.
Q4: What are the signs of potential degradation of this compound?
A4: Visual signs of degradation in the solid form can include a change in color from white/off-white or the appearance of clumping.[1] For solutions, precipitation or insolubility upon thawing can indicate degradation or stability issues. For definitive assessment, analytical methods such as HPLC can be used to check the purity of the compound.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during the long-term storage and handling of this compound.
Issue 1: Reduced or no activity of this compound in an experiment.
If you observe a lack of expected biological activity, it may be related to the storage and handling of the compound.
| Potential Cause | Recommended Action |
| Improper Storage Temperature | Verify that the storage temperature for your form of this compound (powder or solvent) matches the recommended conditions. |
| Repeated Freeze-Thaw Cycles | Always aliquot stock solutions into single-use volumes to avoid the detrimental effects of repeated freezing and thawing.[1] |
| Solvent Quality | Use high-quality, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can impact solubility and stability.[1] |
| Age of Stock Solution | Ensure that the stock solution has not been stored beyond the recommended duration for the specific storage temperature.[1] |
Issue 2: this compound precipitate is observed in the stock solution upon thawing.
The appearance of precipitate in a thawed stock solution can indicate solubility issues or compound degradation.
| Potential Cause | Recommended Action |
| Low Temperature | Some compounds can precipitate out of solution at very low temperatures. Gently warm the vial to 37°C and vortex to redissolve the compound. |
| Solvent Evaporation | Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the compound concentration and potentially lead to precipitation. |
| Compound Degradation | If the precipitate does not redissolve upon warming and vortexing, the compound may have degraded. It is recommended to use a fresh vial of this compound. |
Data Presentation: Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound to ensure its long-term stability.[1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Experimental Protocols: Stock Solution Preparation
Objective: To prepare a stable stock solution of this compound for long-term storage.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare the desired concentration of this compound solution by dissolving the powder in anhydrous DMSO. If needed, use an ultrasonic bath to aid dissolution.[1]
-
Once the powder is completely dissolved, aliquot the solution into single-use volumes in sterile, low-protein-binding polypropylene microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at the recommended temperature (-80°C for up to 6 months or -20°C for up to 1 month).[1]
Mandatory Visualization
Caption: Workflow for the preparation and long-term storage of this compound.
Caption: Troubleshooting logic for reduced or no this compound activity.
References
Validation & Comparative
A deep dive into the selectivity profile of the novel NaV1.7 inhibitor, GX-201, benchmarked against the established compound PF-05089771. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, including quantitative data, detailed experimental protocols, and a visual workflow of the determinative electrophysiological assays.
The voltage-gated sodium channel NaV1.7 has emerged as a pivotal target in the quest for novel analgesics. Its critical role in pain signaling pathways, underscored by human genetic studies, has spurred the development of selective inhibitors. Among these, this compound has shown promise. This guide offers an objective validation of this compound's selectivity for NaV1.7 over other NaV channel isoforms, providing a direct comparison with the well-characterized inhibitor, PF-05089771.
Quantitative Selectivity Profile: this compound vs. PF-05089771
The inhibitory activity of this compound and PF-05089771 was assessed against a panel of human voltage-gated sodium channel isoforms. The half-maximal inhibitory concentrations (IC50) were determined using whole-cell patch-clamp electrophysiology, the gold-standard for such measurements.
| NaV Isoform | This compound IC50 (nM) | PF-05089771 IC50 (nM) | Fold Selectivity (PF-05089771 vs. This compound for NaV1.7) |
| NaV1.7 | 3.2 | 11 | 3.4x more potent |
| NaV1.1 | ~32 | 850 | 26.6x more selective |
| NaV1.2 | ~32 | 110 | 3.4x more selective |
| NaV1.3 | Data Not Available | 11,000 | - |
| NaV1.4 | Data Not Available | 10,000 | - |
| NaV1.5 | Data Not Available | 25,000 | - |
| NaV1.6 | ~32* | 160 | 5x more selective |
| NaV1.8 | Data Not Available | >10,000 | - |
*Note: The IC50 values for this compound against NaV1.1, NaV1.2, and NaV1.6 are estimated based on the reported 10-fold selectivity over NaV1.7[1]. Data for NaV1.3, NaV1.4, NaV1.5, and NaV1.8 for this compound were not publicly available at the time of this publication.
Experimental Protocols: Unveiling Selectivity through Electrophysiology
The determination of the isoform selectivity of NaV channel inhibitors is predominantly achieved through the meticulous technique of whole-cell patch-clamp electrophysiology. This method allows for the direct measurement of ion channel activity and the precise quantification of inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on specific human NaV channel isoforms (NaV1.1-1.8) expressed in a heterologous expression system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the human NaV isoform of interest.
-
Cell culture reagents.
-
External and internal recording solutions.
-
Patch pipettes (borosilicate glass).
-
Patch-clamp amplifier and data acquisition system.
-
Test compound (this compound) and control compounds.
Procedure:
-
Cell Preparation: HEK293 cells expressing the target NaV isoform are cultured to an appropriate confluency and then harvested for electrophysiological recording.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a fine tip (typically 1-3 µm in diameter) and a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
A micropipette filled with internal solution is brought into close proximity to a single cell under microscopic observation.
-
Gentle suction is applied to form a high-resistance seal (a "giga-seal," >1 GΩ) between the pipette tip and the cell membrane.
-
A brief pulse of stronger suction is then applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior. This is the "whole-cell" configuration.
-
-
Voltage Clamp: The patch-clamp amplifier is set to "voltage-clamp" mode, which maintains the cell's membrane potential at a constant "holding potential" (e.g., -120 mV to ensure channels are in a resting state).
-
Eliciting NaV Currents: A series of depolarizing voltage steps are applied to the cell to activate the NaV channels, resulting in an inward sodium current that is measured by the amplifier.
-
Compound Application: The test compound is applied to the cell at various concentrations via a perfusion system.
-
Data Acquisition: The sodium current is recorded before and after the application of the test compound at each concentration. The peak inward current is measured.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration of the test compound. These data are then plotted on a concentration-response curve, and the IC50 value is determined using a logistical function fit.
-
Selectivity Determination: The entire procedure is repeated for each NaV isoform to be tested. The selectivity of the compound is determined by comparing the IC50 values across the different isoforms.
Visualizing the Workflow: Assessing NaV Channel Selectivity
The following diagram illustrates the key steps in the experimental workflow for determining the selectivity of a compound against different NaV channel isoforms using automated patch-clamp electrophysiology.
Caption: Experimental workflow for NaV channel selectivity profiling.
References
Preclinical Showdown: A Comparative Guide to Nav1.7 Inhibitors GX-201 and PF-05089771
In the landscape of non-opioid analgesics, the voltage-gated sodium channel Nav1.7 has emerged as a promising target. Human genetic studies have validated its critical role in pain signaling, spurring the development of selective inhibitors. This guide provides a detailed preclinical comparison of two such inhibitors: GX-201 and PF-05089771, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
At a Glance: Key Preclinical Data
A direct comparison of the preclinical profiles of this compound and PF-05089771 reveals differences in potency and selectivity. The following tables summarize the key quantitative data from various preclinical studies.
| Compound | Target | IC50 (nM) | Species | Assay Conditions |
| This compound | hNav1.7 | <3.2 | Human | Not specified |
| PF-05089771 | hNav1.7 | 11 | Human | Half-inactivation voltage |
| hNav1.1 | 621 | Human | Half-inactivation voltage | |
| hNav1.2 | 121 | Human | Half-inactivation voltage | |
| hNav1.3 | >10000 | Human | Half-inactivation voltage | |
| hNav1.4 | >10000 | Human | Half-inactivation voltage | |
| hNav1.5 | >10000 | Human | Half-inactivation voltage | |
| hNav1.6 | 171 | Human | Half-inactivation voltage | |
| hNav1.8 | >10000 | Human | Half-inactivation voltage | |
| mNav1.7 | 8.4 | Mouse | Not specified | |
| rNav1.7 | Higher than human/mouse | Rat | Not specified |
Table 1: In Vitro Potency and Selectivity. This table highlights the half-maximal inhibitory concentration (IC50) of this compound and PF-05089771 against the human Nav1.7 channel and other Nav channel isoforms for PF-05089771.
| Compound | Animal Model | Dose | Administration | Key Findings |
| This compound | Wild-Type Mice | 0.3, 1, 3 mg/kg | Oral (once) | Produced a dose-dependent inhibition of nociceptive events in the formalin test and inflammatory pain caused by complete Freund's adjuvant (CFA).[1] |
| PF-05089771 | Mice | Not specified | Intraperitoneal | Reduced burning pain in a diabetic neuropathy model.[2] |
| Rats | 0.1 mg/50 µL | Local administration | Diminished acute secondary allodynia in monoiodoacetate (MIA) and L-lactic acid (LPA) induced knee arthritis models.[3] |
Table 2: In Vivo Efficacy in Preclinical Pain Models. This table summarizes the observed analgesic effects of this compound and PF-05089771 in various animal models of pain.
Mechanism of Action: Targeting the Pain Channel
Both this compound and PF-05089771 exert their analgesic effects by selectively inhibiting the Nav1.7 sodium channel. Nav1.7 is a voltage-gated sodium channel predominantly expressed in peripheral sensory neurons, where it plays a crucial role in the initiation and propagation of action potentials in response to painful stimuli. By blocking this channel, these compounds reduce the excitability of nociceptors, thereby dampening the transmission of pain signals to the central nervous system.
PF-05089771 is a state-dependent inhibitor, meaning it preferentially binds to and stabilizes the inactivated state of the Nav1.7 channel.[4] This mechanism of action contributes to its selectivity, as the inactivated state is more prevalent in rapidly firing neurons, such as those involved in pain signaling. The binding site for PF-05089771 has been identified on the voltage-sensor domain of domain IV (VSD4) of the channel.[5]
Experimental Protocols
To facilitate the replication and further investigation of the findings cited, detailed methodologies for key experiments are provided below.
In Vitro Electrophysiology (for PF-05089771)
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel or other Nav channel isoforms.
-
Method: Whole-cell patch-clamp electrophysiology.
-
Protocol:
-
Cells are cultured and prepared for electrophysiological recording.
-
A voltage protocol is applied to hold the cell membrane at the empirically determined half-inactivation voltage for each specific Nav channel isoform. This ensures that approximately 50% of the channels are in the inactivated state.
-
Increasing concentrations of PF-05089771 are perfused onto the cells.
-
The sodium current elicited by a depolarizing voltage step is measured at each concentration.
-
The concentration-response curve is fitted to determine the IC50 value.[5]
-
In Vivo Formalin Test (for this compound)
-
Animal Model: Wild-type mice.
-
Method: Assessment of nociceptive behavior following formalin injection.
-
Protocol:
-
Mice are orally administered with vehicle or this compound at doses of 0.3, 1, or 3 mg/kg.
-
After a predetermined time for drug absorption, a dilute solution of formalin is injected into the plantar surface of one hind paw.
-
The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, reflecting acute nociception) and the late phase (15-30 minutes post-injection, reflecting inflammatory pain).
-
The inhibitory effect of this compound is determined by comparing the nociceptive behaviors of the treated groups to the vehicle control group.[1]
-
Discussion and Future Directions
The preclinical data available for this compound and PF-05089771 demonstrate that both are potent and selective inhibitors of the Nav1.7 channel. This compound exhibits a particularly low IC50 for the human Nav1.7 channel. In vivo studies have shown efficacy for both compounds in models of acute and inflammatory pain.
It is important to note that despite promising preclinical data, the clinical development of PF-05089771 was discontinued (B1498344) due to a lack of significant efficacy in clinical trials for diabetic neuropathic pain.[4] This highlights the challenge of translating preclinical findings in animal models to human pain conditions. Factors such as species differences in channel pharmacology, complexities of chronic pain states in humans, and pharmacokinetic/pharmacodynamic relationships can all contribute to this translational gap.
For this compound, the available preclinical data is encouraging, but further studies are needed to fully characterize its selectivity profile across a broader range of ion channels and to assess its efficacy in a wider variety of pain models, including neuropathic pain models. Head-to-head preclinical studies directly comparing this compound and PF-05089771 under identical experimental conditions would be highly valuable for a more definitive assessment of their relative therapeutic potential.
Ultimately, the success of Nav1.7 inhibitors as a new class of analgesics will depend on overcoming the challenges of clinical translation. This will likely require a deeper understanding of the role of Nav1.7 in different pain states, the development of more predictive preclinical models, and careful consideration of patient selection in clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. hcplive.com [hcplive.com]
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to NaV1.7 Inhibitor Performance
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the quest for novel analgesics. Its pivotal role in human pain signaling, underscored by genetic studies of individuals with loss-of-function mutations who are insensitive to pain, has spurred the development of selective inhibitors. This guide provides a head-to-head comparison of GX-201, a potent and selective NaV1.7 inhibitor, with other notable NaV1.7-targeting compounds that have been evaluated in preclinical and clinical studies. The data presented herein is collated from various scientific publications to offer a comprehensive overview for researchers in the field.
In Vitro Potency and Selectivity: A Comparative Analysis
The ideal NaV1.7 inhibitor for pain management would exhibit high potency for NaV1.7 while demonstrating significant selectivity over other sodium channel isoforms to minimize off-target effects. The following tables summarize the in vitro potency (IC50) and selectivity profiles of this compound and other key NaV1.7 inhibitors.
Table 1: In Vitro Potency (IC50 in nM) of NaV1.7 Inhibitors against the Human NaV1.7 Channel
| Compound | hNaV1.7 IC50 (nM) | Reference |
| This compound | 3.2 | [1] |
| GDC-0310 | 0.6 | [2] |
| PF-05089771 | 11 | [3] |
| Vixotrigine (BIIB074) | Use-dependent IC50: 1760 - 5120 | [4][5] |
| A-803467 | >1000 | [6] |
Table 2: Selectivity Profile of NaV1.7 Inhibitors (IC50 in nM) against Other Human NaV Isoforms
| Compound | hNaV1.1 | hNaV1.2 | hNaV1.3 | hNaV1.4 | hNaV1.5 | hNaV1.6 | Reference |
| This compound | >32 | >32 | - | - | - | >32 | [1] |
| GDC-0310 | >37.8 | >37.8 | - | ~3.6 | >37.8 | >198 | [2] |
| PF-05089771 | 850 | 110 | 11000 | 10000 | 25000 | 160 | [3] |
| Vixotrigine (BIIB074) | 1760 | 2010 | - | - | 5120 | 2040 | [4][5] |
| A-803467 | - | >1000 | >1000 | - | >1000 | - | [6] |
Preclinical In Vivo Efficacy: Performance in Pain Models
The true test of a potential analgesic lies in its ability to alleviate pain in relevant animal models. This section compares the reported in vivo efficacy of this compound and other NaV1.7 inhibitors in preclinical models of inflammatory and neuropathic pain. It is important to note that direct head-to-head studies are limited, and comparisons are drawn from separate publications.
Table 3: Preclinical In Vivo Efficacy of NaV1.7 Inhibitors in Rodent Pain Models
| Compound | Pain Model | Species | Key Findings | Reference |
| This compound | Inflammatory and Neuropathic Pain | Mouse | Shows robust analgesic activity. Chronic dosing increases potency. | [7] |
| GDC-0310 | - | - | Advanced to Phase 1 trials, suggesting preclinical efficacy. | [8] |
| PF-05089771 | Inherited Erythromelalgia | Human | Reduced pain in a small study of patients with this specific NaV1.7-mediated pain disorder. | [9] |
| Painful Diabetic Neuropathy | Human | Failed to show significant improvement in overall pain scores in a Phase II trial. | [10][11] | |
| Vixotrigine (BIIB074) | Trigeminal Neuralgia, Small Fiber Neuropathy | Human | Showed efficacy in a Phase II study for trigeminal neuralgia. Mixed results in small fiber neuropathy. | [12][13] |
| A-803467 | Neuropathic and Inflammatory Pain | Rat | Attenuated mechanical allodynia and thermal hyperalgesia. | [6][14] |
Signaling Pathways and Experimental Workflows
To provide a deeper context for the evaluation of NaV1.7 inhibitors, the following diagrams illustrate the NaV1.7 signaling pathway in pain and a typical experimental workflow for preclinical assessment.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in preclinical research. This section provides detailed methodologies for the key experiments cited in the evaluation of NaV1.7 inhibitors.
Whole-Cell Patch Clamp Electrophysiology for NaV1.7 Inhibition
This method is the gold standard for assessing the potency and selectivity of ion channel inhibitors.
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human NaV1.7 channel (SCN9A) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain channel expression.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.
-
-
Recording Procedure:
-
Cells are plated on glass coverslips and transferred to a recording chamber on an inverted microscope.
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and positioned to form a high-resistance (>1 GΩ) seal with the cell membrane (a "gigaseal").
-
The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
-
Voltage-clamp recordings are performed using a patch-clamp amplifier. To assess the inhibition of NaV1.7, a voltage protocol is applied where the cell is held at a negative potential (e.g., -120 mV) to ensure the channels are in a resting state, and then depolarized to a potential that elicits a peak inward sodium current (e.g., 0 mV).
-
The test compound is perfused into the recording chamber at various concentrations, and the reduction in the peak sodium current is measured.
-
The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
-
To determine selectivity, the same procedure is repeated using cell lines expressing other NaV channel isoforms.
-
In Vivo Pain Models
The formalin test is a widely used model of tonic chemical pain that has two distinct phases.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., a clear observation chamber) for at least 30 minutes.
-
A low concentration of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw (typically 50 µl for rats, 20 µl for mice).
-
Immediately after injection, the animal is returned to the observation chamber, and pain-related behaviors (licking, biting, and flinching of the injected paw) are recorded.
-
Behavior is typically quantified during two phases: Phase 1 (0-5 minutes post-injection), representing acute nociception, and Phase 2 (15-60 minutes post-injection), reflecting inflammatory pain and central sensitization.
-
The test compound or vehicle is administered at a predetermined time before the formalin injection. The reduction in pain behaviors compared to the vehicle-treated group indicates analgesic efficacy.
-
This model induces a more persistent inflammatory state, mimicking chronic inflammatory pain.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
A baseline measurement of paw withdrawal threshold to mechanical or thermal stimuli is taken before CFA injection.
-
Complete Freund's Adjuvant (CFA), an emulsion of mineral oil, water, and heat-killed mycobacteria, is injected into the plantar surface of one hind paw (typically 100-150 µl for rats, 20-30 µl for mice).
-
CFA induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia that develops over several hours to days and can last for weeks.
-
At various time points after CFA injection (e.g., 24 hours, 3 days, 7 days), pain sensitivity is assessed using the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).
-
The test compound or vehicle is administered, and the reversal of hyperalgesia is measured.
-
This test measures the sensitivity to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments, which are fine plastic monofilaments that exert a specific force when bent.
-
Procedure:
-
Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.
-
The von Frey filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold. The test begins with a filament in the middle of the force range. If the animal withdraws its paw, a weaker filament is used next. If there is no response, a stronger filament is used.
-
The pattern of responses is used to calculate the paw withdrawal threshold, which is the force at which the animal withdraws its paw 50% of the time.
-
A higher paw withdrawal threshold indicates a reduction in mechanical sensitivity (analgesia).
-
This test measures the sensitivity to a thermal (heat) stimulus.
-
Apparatus: A Hargreaves apparatus consists of a glass floor and a radiant heat source that can be positioned under the paw of the animal.
-
Procedure:
-
Animals are placed in individual compartments on the glass floor and allowed to acclimate.
-
The radiant heat source is positioned under the plantar surface of the hind paw, and the heat source is activated.
-
A timer measures the latency for the animal to withdraw its paw from the heat stimulus.
-
A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.
-
An increased paw withdrawal latency indicates a reduction in thermal sensitivity (analgesia).
-
Conclusion
This compound stands out as a potent and selective NaV1.7 inhibitor with demonstrated efficacy in preclinical models of both inflammatory and neuropathic pain. Its unique property of a long residence time may contribute to its robust in vivo activity and the observed increase in potency with chronic dosing. While direct comparative studies are limited, the data compiled in this guide suggests that this compound's profile is competitive with other leading NaV1.7 inhibitors. However, the translation from preclinical efficacy to clinical success for NaV1.7 inhibitors has been challenging, as evidenced by the mixed clinical trial results for compounds like PF-05089771. Future research and well-designed clinical trials will be crucial to fully elucidate the therapeutic potential of this compound and other selective NaV1.7 inhibitors for the management of chronic pain. This guide serves as a valuable resource for researchers to objectively compare the performance of these compounds and to inform the design of future studies in the pursuit of novel, non-opioid analgesics.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcentral.com [medcentral.com]
- 11. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of vixotrigine in idiopathic or diabetes-associated painful small fibre neuropathy (CONVEY): a phase 2 placebo-controlled enriched-enrolment randomised withdrawal study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of GX-201's Cross-Reactivity Profile on Voltage-Gated Sodium Channels
A comprehensive guide for researchers and drug development professionals on the selectivity and potency of GX-201 in comparison to other established sodium channel blockers.
This guide provides a detailed comparison of the cross-reactivity profile of this compound, a potent voltage-gated sodium channel (NaV) inhibitor, with a selection of well-characterized sodium channel blockers: lidocaine (B1675312), bupivacaine, flecainide (B1672765), and carbamazepine (B1668303). Understanding the selectivity of these compounds across different NaV subtypes is crucial for predicting their therapeutic efficacy and potential side effects.
Executive Summary
This compound is a highly potent and selective inhibitor of the NaV1.7 channel, with an IC50 value of 3.2 nM.[1] It demonstrates a tenfold selectivity for NaV1.7 over the NaV1.1, NaV1.2, and NaV1.6 subtypes.[1] In contrast, other sodium channel blockers such as the local anesthetics lidocaine and bupivacaine, the antiarrhythmic flecainide, and the anticonvulsant carbamazepine exhibit broader activity across various NaV subtypes with generally lower potency. This guide presents a compilation of inhibitory activities (IC50 values) in tabular format, details the experimental protocols for assessing these activities, and provides visual representations of the underlying mechanisms and workflows.
Comparative Selectivity Profiles
The inhibitory potency (IC50) of this compound and the selected alternative sodium channel blockers against a panel of voltage-gated sodium channel subtypes is summarized in the tables below. It is important to note that the inhibitory activity of many sodium channel blockers is state-dependent, with differing affinities for the resting, open, and inactivated states of the channel. Where available, this state-dependency is indicated.
Table 1: Inhibitory Activity (IC50) of this compound and Lidocaine on NaV Channels
| NaV Subtype | This compound IC50 (nM) | Lidocaine IC50 (µM) | State/Condition |
| NaV1.1 | ~32 | No comprehensive data found | - |
| NaV1.2 | ~32 | No comprehensive data found | - |
| NaV1.3 | No data found | No comprehensive data found | - |
| NaV1.4 | No data found | No comprehensive data found | - |
| NaV1.5 | No data found | 10.8 (late current) | Inactivated |
| NaV1.6 | ~32 | No comprehensive data found | - |
| NaV1.7 | 3.2[1] | 450 | Tonic Block |
| NaV1.8 | No data found | 104 | Tonic Block |
Table 2: Inhibitory Activity (IC50) of Bupivacaine, Flecainide, and Carbamazepine on NaV Channels
| NaV Subtype | Bupivacaine IC50 (µM) | Flecainide IC50 (µM) | Carbamazepine IC50 (µM) | State/Condition |
| NaV1.1 | No data found | No data found | >100 (use-dependent) | Use-dependent |
| NaV1.2 | No data found | No data found | >100 (use-dependent) | Use-dependent |
| NaV1.3 | No data found | No data found | 86.74 | Use-dependent |
| NaV1.4 | No data found | No data found | 45.76 | Use-dependent |
| NaV1.5 | 4.51[2] | 5.5 (peak current)[3], 7.4 (use-dependent)[4], 345 (resting)[4] | 22.92 | Use-dependent |
| NaV1.6 | No data found | No data found | >100 (use-dependent) | Use-dependent |
| NaV1.7 | No data found | No data found | 46.72 | Use-dependent |
| NaV1.8 | No data found | No data found | 30 (high affinity), 760 (low affinity)[5] | Inactivated State |
Disclaimer: The IC50 values presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
The determination of the inhibitory activity of compounds on voltage-gated sodium channels is primarily conducted using the whole-cell patch-clamp electrophysiology technique.
Whole-Cell Patch-Clamp Protocol for IC50 Determination
This protocol outlines a generalized procedure for assessing the inhibitory effects of a test compound on a specific NaV channel subtype expressed heterologously in a mammalian cell line (e.g., HEK293 or CHO cells).
1. Cell Culture and Transfection:
-
HEK293 or CHO cells are cultured in appropriate media and conditions.
-
Cells are transiently or stably transfected with the cDNA encoding the alpha subunit of the human NaV channel of interest (e.g., SCN9A for NaV1.7). Co-transfection with beta subunits may be performed to better replicate native channel behavior.
2. Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
-
Recording Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: A giga-ohm seal is formed between the pipette tip and the cell membrane, followed by membrane rupture to achieve the whole-cell configuration.
-
Voltage-Clamp: Cells are voltage-clamped at a holding potential of -120 mV.
3. Voltage Protocols for IC50 Determination:
-
Tonic Block (Resting State):
-
From the holding potential of -120 mV, a depolarizing test pulse (e.g., to 0 mV for 20 ms) is applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.
-
The test compound is perfused at increasing concentrations, and the steady-state block of the peak sodium current is measured.
-
-
Use-Dependent Block (Inactivated/Open State):
-
A train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a higher frequency (e.g., 10 Hz) to induce channel cycling through the open and inactivated states.
-
The reduction in peak current amplitude during the pulse train in the presence of the test compound is measured to determine use-dependent block.
-
-
Inactivated-State Block:
-
Cells are held at a depolarized potential (e.g., -70 mV) to enrich the population of inactivated channels before applying a test pulse.
-
The inhibitory effect of the compound on the remaining available current is measured.
-
4. Data Analysis:
-
The peak sodium current amplitude is measured before (control) and after the application of the test compound at various concentrations.
-
The percentage of inhibition is calculated for each concentration.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
Visualizing Experimental Workflows and Mechanisms
To further elucidate the processes involved in characterizing the cross-reactivity of sodium channel blockers, the following diagrams are provided.
Caption: Workflow for IC50 determination of NaV channel blockers.
Caption: State-dependent binding of sodium channel blockers.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamazepine interacts with a slow inactivation state of NaV1.8-like sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
[City, State] – [Date] – In the intricate landscape of neuroscience and pharmacology, the modulation of voltage-gated sodium (NaV) channels remains a pivotal strategy for therapeutic intervention, particularly in the realm of pain management. This guide provides a detailed comparative analysis of two prominent NaV channel blockers: GX-201, a novel and selective NaV1.7 inhibitor, and Tetrodotoxin (B1210768) (TTX), the archetypal potent sodium channel blocker. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, selectivity, and the experimental data underpinning their pharmacological profiles.
Unveiling the Contenders: this compound and Tetrodotoxin
This compound emerges as a highly selective and potent small molecule inhibitor of the NaV1.7 channel, a genetically validated target for pain.[1][2][3] Its mechanism is characterized by a prolonged residency time on the NaV1.7 channel, which contributes to its sustained efficacy.[1] Preclinical studies have demonstrated its analgesic effects in various animal models of neuropathic and inflammatory pain.[2][3]
Tetrodotoxin (TTX) , a potent neurotoxin naturally found in pufferfish and other marine species, has a long-standing history as a powerful tool in neuroscience research.[4] It functions as a non-selective blocker of most TTX-sensitive (TTX-s) NaV channel subtypes by physically occluding the outer pore of the channel.[5][6] Its broad activity across multiple NaV channels has made it an invaluable pharmacological probe for dissecting the roles of these channels in various physiological processes.[7]
Head-to-Head Comparison: Potency and Selectivity
The defining difference between this compound and Tetrodotoxin lies in their selectivity profiles. This compound exhibits remarkable selectivity for the NaV1.7 channel, a key player in pain signaling pathways.[1][8] In contrast, Tetrodotoxin acts as a broad-spectrum inhibitor of TTX-sensitive NaV channels. This distinction is critical for therapeutic applications, where target specificity is paramount to minimizing off-target side effects.
The following table summarizes the available quantitative data on the inhibitory potency (IC50) of this compound and Tetrodotoxin on various human NaV channel subtypes.
| NaV Channel Subtype | This compound IC50 (nM) | Tetrodotoxin IC50 (nM) |
| hNaV1.1 | >320[1] | 1.8 - 10[9][10] |
| hNaV1.2 | >320[1] | 1.3 - 20[9][10] |
| hNaV1.3 | - | 1.1 - 15[9][10] |
| hNaV1.4 | - | 3.0 - 15[9][10] |
| hNaV1.5 (TTX-r) | - | >1000[10] |
| hNaV1.6 | >320[1] | 2.5 - 60[9][10] |
| hNaV1.7 | 3.2 [1][2] | 5.6 - 25[9][10] |
| hNaV1.8 (TTX-r) | - | >1000[10] |
Note: IC50 values are collated from multiple sources and may have been determined under varying experimental conditions. A direct head-to-head comparison under identical conditions would provide a more definitive assessment.
Mechanism of Action: A Tale of Two Blockades
While both molecules inhibit NaV channels, their mechanisms of action are distinct.
Tetrodotoxin acts as a pore blocker. Its guanidinium (B1211019) group mimics a hydrated sodium ion, allowing it to bind with high affinity to neurotoxin receptor site 1 located at the outer vestibule of the channel pore.[5] This binding physically obstructs the passage of sodium ions, thereby preventing the generation and propagation of action potentials.
This compound , as an acylsulfonamide, is believed to interact with the voltage-sensing domain (VSD) of the NaV1.7 channel, specifically VSD4. This interaction stabilizes the channel in a non-conducting state. Its prolonged residency time suggests a slow dissociation rate from the channel, contributing to its sustained inhibitory effect.
Experimental Corner: Methodologies for Assessing NaV Channel Inhibition
The determination of the inhibitory potency (IC50) of compounds like this compound and Tetrodotoxin on NaV channels is primarily achieved through electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.
Key Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of a compound on the ionic currents flowing through NaV channels in isolated cells.
Methodology:
-
Cell Preparation: Mammalian cell lines (e.g., HEK293) stably expressing the human NaV channel subtype of interest are cultured and prepared for recording.
-
Pipette Fabrication: Glass micropipettes with a tip diameter of approximately 1-2 µm are fabricated and filled with an intracellular solution mimicking the cell's internal environment.
-
Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific voltage (holding potential) by a voltage-clamp amplifier.
-
Voltage Protocol: A series of voltage steps are applied to elicit NaV channel opening and generate measurable sodium currents.
-
Compound Application: The test compound (e.g., this compound or Tetrodotoxin) is applied to the extracellular solution at various concentrations.
-
Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed. The peak current amplitude at each compound concentration is measured, and the data are fitted to a concentration-response curve to determine the IC50 value.
Signaling Pathways and Logical Relationships
The differential effects of this compound and Tetrodotoxin on NaV channels translate to distinct impacts on neuronal signaling.
Conclusion
This compound and Tetrodotoxin represent two distinct paradigms in NaV channel modulation. Tetrodotoxin's broad inhibitory profile across TTX-sensitive subtypes has cemented its role as an indispensable research tool for understanding the fundamental roles of these channels. In contrast, this compound's remarkable selectivity for NaV1.7 showcases the potential of targeted therapies for complex conditions like chronic pain. The continued investigation and comparison of such compounds are crucial for advancing our understanding of NaV channel pharmacology and for the development of next-generation therapeutics with improved efficacy and safety profiles.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The compounds discussed are for research use only.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The tetrodotoxin binding site is within the outer vestibule of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The voltage-gated sodium channel inhibitor, 4,9-anhydrotetrodotoxin, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays to Confirm GX-201 Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro assays to confirm the selectivity of GX-201, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. The content herein is designed to assist researchers in selecting the most appropriate experimental methodologies for their drug discovery and development programs.
Introduction to this compound
This compound is a selective inhibitor of the NaV1.7 sodium channel, a genetically validated target for the treatment of pain.[1][2][3] The selectivity of this compound for NaV1.7 over other sodium channel subtypes is a critical determinant of its therapeutic window, minimizing the potential for off-target effects. This guide outlines key in vitro assays to quantify the selectivity of this compound and similar compounds.
Comparative Selectivity of this compound
The table below summarizes the reported in vitro potency and selectivity of this compound against various voltage-gated sodium channels.
| Target | IC50 (nM) | Selectivity Fold (vs. hNaV1.7) |
| hNaV1.7 | < 3.2[1][2] | - |
| hNaV1.1 | ~ 32 | ~ 10x[2][3] |
| hNaV1.2 | ~ 32 | ~ 10x[2][3] |
| hNaV1.6 | ~ 32 | ~ 10x[2][3] |
Key In Vitro Assays for Selectivity Profiling
A comprehensive assessment of selectivity involves a combination of biochemical and cell-based assays. These assays provide complementary information on direct target interaction and activity in a more physiologically relevant context.
Biochemical Assays
Biochemical assays directly measure the interaction of a compound with its purified target protein.
-
Radioligand Binding Assays: This classic method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target ion channel. A reduction in radioligand binding in the presence of the test compound indicates interaction.
-
Ion Flux Assays: These assays utilize ion-sensitive fluorescent dyes to measure the flow of ions through the channel in the presence of a test compound. Inhibition of ion flux indicates that the compound is blocking the channel's activity.
Cell-Based Assays
Cell-based assays are crucial for confirming target engagement and functional effects in a cellular environment.[4][5][6]
-
Automated Patch Clamp Electrophysiology: This is the gold standard for characterizing ion channel modulators. It directly measures the electrical currents flowing through the ion channels in whole cells. By applying specific voltage protocols, the potency and selectivity of a compound against different channel subtypes can be precisely determined.
-
Fluorescent Imaging Plate Reader (FLIPR) Assays: This high-throughput method uses voltage-sensitive dyes to measure changes in membrane potential in response to ion channel activity. It is a valuable tool for primary screening and initial selectivity profiling.
Experimental Protocols
Automated Patch Clamp Electrophysiology Protocol
This protocol outlines a typical procedure for assessing the selectivity of this compound using automated patch clamp technology.
-
Cell Culture: Stably transfected HEK293 or CHO cell lines expressing the human NaV1.7, NaV1.1, NaV1.2, and NaV1.6 channels are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are harvested and suspended in an extracellular solution.
-
Compound Preparation: this compound and reference compounds are prepared in a series of dilutions in the extracellular solution.
-
Assay Performance:
-
Cells are captured on the patch clamp chip.
-
A whole-cell configuration is established.
-
A voltage protocol is applied to elicit channel activation.
-
Baseline currents are recorded.
-
The compound solutions are applied to the cells.
-
The effect of the compound on the ion channel currents is recorded.
-
-
Data Analysis: The concentration-response data are fitted to a four-parameter logistic equation to determine the IC50 value for each channel subtype. Selectivity is calculated as the ratio of IC50 values for the off-target channels to the IC50 for NaV1.7.
Visualizing Key Concepts
Signaling Pathway of NaV1.7 in Nociception
Caption: Role of NaV1.7 in pain signal transmission.
Experimental Workflow for Selectivity Screening
Caption: High-level workflow for inhibitor selectivity profiling.
Logical Relationship of Selectivity Assays
Caption: Relationship between different assay types.
References
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the quest for novel analgesics. Its pivotal role in human pain perception, underscored by genetic studies of individuals with rare pain disorders, has fueled the development of a diverse array of selective inhibitors. This guide provides an objective comparison of the performance of various NaV1.7 selective compounds, supported by experimental data, to aid researchers in navigating this complex and promising field.
At the Forefront of Selectivity: A Quantitative Look at Leading Compounds
The therapeutic window of NaV1.7 inhibitors is intrinsically linked to their selectivity over other sodium channel isoforms, particularly those crucial for cardiac (NaV1.5) and central nervous system (NaV1.1, NaV1.2, NaV1.6) function. The following table summarizes the in vitro potency and selectivity profiles of several key small molecule and peptide-based NaV1.7 inhibitors.
Table 1: Selectivity Profile of NaV1.7 Inhibitors (IC50 in nM)
| Compound | Type | NaV1.7 | NaV1.1 | NaV1.2 | NaV1.3 | NaV1.4 | NaV1.5 | NaV1.6 | NaV1.8 | NaV1.9 |
| PF-05089771 | Small Molecule | 11 (h) / 8 (m) / 171 (r)[1] | 850[1] | 110[1] | 11000[1] | 10000[1] | 25000[1] | 160[1] | >10000 | >10000 |
| Vixotrigine (BIIB074) | Small Molecule | State-dependent | - | - | - | - | - | - | - | - |
| DWP-17061 | Small Molecule | 31[2] | - | - | - | - | - | - | - | - |
| GDC-0310 | Small Molecule | - | - | - | - | - | - | - | - | - |
| NBI-921352 | Small Molecule | - | 756-fold selective vs NaV1.6[3][4] | 134-fold selective vs NaV1.6[3][4] | >583-fold selective vs NaV1.6[3][4] | >583-fold selective vs NaV1.6[3][4] | >583-fold selective vs NaV1.6[3][4] | IC50 = 51[3][4] | - | - |
| ProTx-II | Peptide Toxin | 0.3[5][6] | 30-150[6] | 30-150[6] | 30-150[6] | 30-150[6] | 30-150[6] | 30-150[6] | >150 | >150 |
| SVmab1 | Monoclonal Antibody | 30.7[6] | 6300[6] | 9000[6] | 8700[6] | 7900[6] | 5600[6] | 6300[6] | 5200[6] | - |
h: human, m: mouse, r: rat. Data for some compounds against all subtypes were not available in the public domain. Vixotrigine's activity is highly dependent on the channel state.
From Bench to Behavior: Efficacy in Preclinical Pain Models
The true potential of a NaV1.7 inhibitor is ultimately determined by its ability to alleviate pain in vivo. The following table summarizes the reported efficacy of various compounds in two standard preclinical pain models: the formalin-induced inflammatory pain model and the chronic constriction injury (CCI) model of neuropathic pain.
Table 2: Preclinical Efficacy of NaV1.7 Selective Compounds
| Compound | Model | Species | Key Findings |
| PF-05089771 | Inherited Erythromelalgia (IEM) - derived iPSC sensory neurons | Human | Blocks spontaneous firing in vitro. |
| Diabetic Peripheral Neuropathy | Human | Modest effect observed in a clinical study.[7] | |
| DWP-17061 | Freund's Complete Adjuvant (FCA) | Mouse | Relieved inflammatory pain with excellent efficacy.[2] |
| Vixotrigine (BIIB074) | Trigeminal Neuralgia | Human | Showed efficacy in a Phase II study. |
| Small Fiber Neuropathy | Human | Met primary endpoint in a Phase 2 study.[8][9] | |
| GDC-0310 | - | - | Completed Phase 1 trials.[10] |
| SVmab1 | Formalin-induced inflammatory pain | Mouse | Intrathecal and intravenous administration significantly inhibited both phases of pain behavior.[6] |
| Neuropathic pain | Mouse | Effectively suppressed neuropathic pain.[6] | |
| Humanized anti-NaV1.7 mAb (S-151128) | Neuropathic pain (pSNL) | Rat | Systemic administration produced a potent and long-lasting analgesic effect.[11][12] |
Visualizing the Path to Pain Relief
To better understand the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams, generated using Graphviz, illustrate key concepts.
Experimental Protocols: The "How-To" Behind the Data
Reproducibility and standardization are paramount in drug discovery. This section provides detailed methodologies for the key experiments cited in this guide.
Automated Patch-Clamp Electrophysiology for NaV1.7 Inhibitor Profiling
This protocol is a generalized procedure for assessing the potency of compounds on human NaV1.7 channels stably expressed in HEK293 or CHO cells using an automated patch-clamp system.[5][13][14][15]
-
Cell Culture:
-
HEK293 or CHO cells stably expressing human NaV1.7 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).[5]
-
Cells are maintained at 37°C in a 5% CO2 incubator and passaged upon reaching 80-90% confluency.
-
-
Solutions:
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Cells are voltage-clamped at a holding potential of -120 mV.
-
To assess the effect of a compound on the channel in the rested state, a depolarizing pulse to 0 mV for 20 ms (B15284909) is applied.
-
To assess use-dependent block, a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 10 Hz) is applied.
-
The compound is perfused at various concentrations to determine the IC50 value.
-
-
Data Analysis:
-
Peak sodium currents are measured before and after compound application.
-
The percentage of inhibition is calculated for each concentration.
-
The IC50 is determined by fitting the concentration-response data to a Hill equation.
-
Formalin-Induced Inflammatory Pain Model
This model is widely used to assess the efficacy of analgesic compounds against both acute and persistent inflammatory pain.[16][12][17][18][19]
-
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Animals are acclimated to the testing environment before the experiment.
-
-
Procedure:
-
A dilute solution of formalin (e.g., 2.5% or 5% in saline) is injected subcutaneously into the plantar surface of one hind paw (e.g., 50 µl for rats, 20 µl for mice).[12][17]
-
Immediately after injection, the animal is placed in an observation chamber.
-
Nociceptive behaviors, such as licking, flinching, and lifting of the injected paw, are recorded over a period of up to 60 minutes.[12][19]
-
The observation period is typically divided into two phases: the early phase (0-10 minutes), representing direct nociceptor activation, and the late phase (15-60 minutes), reflecting inflammatory processes and central sensitization.[19]
-
The test compound or vehicle is administered at a predetermined time before the formalin injection (e.g., 30-60 minutes prior).
-
-
Data Analysis:
-
The total time spent in nociceptive behaviors or the number of flinches is quantified for both phases.
-
The percentage of inhibition of the pain response by the test compound is calculated relative to the vehicle-treated group.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used animal model of peripheral nerve injury-induced neuropathic pain, characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[10][20][21]
-
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice are typically used.
-
-
Surgical Procedure:
-
The animal is anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures should be tied to cause a slight constriction of the nerve without arresting circulation.
-
The muscle and skin are then closed in layers.
-
-
Behavioral Testing:
-
Behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, typically develop within a week after surgery.
-
Mechanical Allodynia: The paw withdrawal threshold to a series of calibrated von Frey filaments is measured.
-
Thermal Hyperalgesia: The paw withdrawal latency to a radiant heat source (e.g., Hargreaves test) is measured.
-
The test compound or vehicle is administered, and behavioral testing is performed at various time points post-dosing.
-
-
Data Analysis:
-
The paw withdrawal threshold (in grams) or latency (in seconds) is determined.
-
The reversal of allodynia or hyperalgesia by the test compound is calculated compared to the vehicle-treated group.
-
Conclusion and Future Directions
The development of selective NaV1.7 inhibitors represents a significant step forward in the search for safer and more effective pain therapeutics. While small molecules have dominated the landscape, the emergence of highly selective peptide toxins and monoclonal antibodies offers exciting new avenues for exploration. However, the translation of preclinical efficacy to clinical success remains a significant hurdle. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel delivery systems, and better understanding the complex role of NaV1.7 in different pain states. The continued refinement of preclinical models to better mimic human pain conditions will also be crucial for improving the predictive validity of these studies. This comprehensive guide serves as a valuable resource for researchers dedicated to advancing the field of pain management through the selective targeting of NaV1.7.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. A monoclonal antibody that targets a NaV1.7 channel voltage sensor for pain and itch relief - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 7. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 12. Formalin Murine Model of Pain [bio-protocol.org]
- 13. criver.com [criver.com]
- 14. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel humanized anti-Nav1.7 antibodies with long-lasting, side-effect-free analgesic effects | bioRxiv [biorxiv.org]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 20. aragen.com [aragen.com]
- 21. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GX-201: A Comprehensive Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of GX-201, a selective NaV1.7 inhibitor. The following procedures are based on the Safety Data Sheet (SDS) provided by MedChemExpress and general best practices for laboratory chemical waste management. Adherence to these guidelines is crucial for minimizing risks and ensuring regulatory compliance.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound and to take appropriate safety measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use impervious gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, use a NIOSH-approved respirator.
Handling and Storage:
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Step-by-Step Disposal Protocol
The disposal of this compound, as with many research chemicals, requires a systematic approach to ensure safety and compliance.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, should be considered chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent unintentional chemical reactions.
Step 2: Waste Collection and Labeling
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." The approximate quantity of the waste should also be indicated.
Step 3: Neutralization (if applicable and permissible)
-
For solutions of this compound, consult with your institution's Environmental Health and Safety (EHS) office to determine if a neutralization or deactivation procedure is required and approved prior to collection. Do not attempt any chemical treatment without explicit guidance and approval.
Step 4: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
Step 5: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal contractor with a copy of the Safety Data Sheet for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbent material and the spilled substance into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Large Spills:
-
Evacuate the area immediately.
-
Restrict access to the spill area.
-
Ensure the area is well-ventilated, if safe to do so.
-
Contact your institution's emergency response team or EHS office for assistance.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, extracted from available documentation.
| Property | Value |
| Molecular Formula | C25H27ClF4N2O4S |
| Molecular Weight | 563.00 g/mol |
| Appearance | Solid |
| Purity | >98% |
| Solubility in DMSO | ≥ 31.25 mg/mL |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research environment.
Handling and Safety Protocols for GX-201: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the selective NaV1.7 inhibitor, GX-201. Adherence to these protocols is critical for minimizing risk and ensuring proper disposal.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Respiratory | Respirator | N95 or higher certified respirator for powdered forms. For solutions, a respirator with an organic vapor cartridge is recommended. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for prolonged handling. |
| Eyes | Safety goggles or glasses | Must be ANSI Z87.1 certified. A face shield should be used in addition to goggles when there is a splash hazard. |
| Body | Laboratory coat | A fully buttoned, long-sleeved laboratory coat is required. |
| Feet | Closed-toe shoes | Shoes must fully cover the feet. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of accidental exposure and ensure the integrity of the compound. The following workflow outlines the key steps for safe handling.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste materials must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. Reusable glassware must be decontaminated with an appropriate solvent before washing. |
| Contaminated PPE | Gloves, lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag and disposed of through the EHS office. |
The logical relationship for the disposal decision-making process is outlined below.
Caption: Decision tree for this compound waste disposal.
By strictly following these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before commencing any work.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
